4-Chloro-2-fluorophenyl cyclohexyl ketone
Description
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Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGCLBTRKIORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642606 | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-39-6 | |
| Record name | (4-Chloro-2-fluorophenyl)cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-fluorophenyl cyclohexyl ketone CAS 898769-39-6 properties
The following technical guide details the properties, synthesis, and application of 4-Chloro-2-fluorophenyl cyclohexyl ketone (CAS 898769-39-6). This document is structured for researchers in medicinal chemistry and process development.
CAS: 898769-39-6 | Formula: C₁₃H₁₄ClFO | MW: 240.70 g/mol
Part 1: Executive Summary & Strategic Utility
4-Chloro-2-fluorophenyl cyclohexyl ketone is a specialized pharmacophore building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically Nociceptin/Orphanin FQ receptor antagonists) and ion channel blockers .
Its structural value lies in its dual-domain architecture:
-
The 4-Chloro-2-fluorophenyl moiety: A metabolically robust aromatic head. The 2-fluoro substituent provides steric protection against oxidative metabolism at the adjacent positions and modulates the dihedral angle relative to the carbonyl, while the 4-chloro group enhances lipophilicity (
) and receptor occupancy time. -
The Cyclohexyl moiety: A bulky, aliphatic spacer that fills hydrophobic pockets (e.g., in P2X7 or CCR1/2 receptors) without the aromatic stacking interactions of a phenyl ring, often improving solubility compared to biaryl analogs.
Part 2: Physicochemical Profile
The following data represents calculated and consensus experimental values for process optimization.
| Property | Value | Context |
| Molecular Weight | 240.70 g/mol | -- |
| Exact Mass | 240.0717 | Monoisotopic |
| LogP (Predicted) | 4.6 ± 0.4 | Highly Lipophilic; requires non-polar solvents for extraction. |
| H-Bond Acceptors | 2 | (C=O, F) |
| H-Bond Donors | 0 | -- |
| Rotatable Bonds | 2 | Bond between Carbonyl-Phenyl and Carbonyl-Cyclohexyl. |
| Boiling Point (Pred.) | 340–350 °C | @ 760 mmHg (Decomposes before boiling at atm pressure). |
| Flash Point (Pred.) | >110 °C | Non-flammable but combustible. |
| Solubility | DCM, THF, Toluene | Insoluble in water; sparingly soluble in cold hexanes. |
Part 3: Synthetic Methodologies
Method A: Grignard Addition to Nitrile (High Fidelity)
Rationale: This route prevents over-addition (formation of tertiary alcohol) by forming a stable imine magnesium salt intermediate, which is hydrolyzed only during workup.
Reagents:
-
4-Chloro-2-fluorobenzonitrile (1.0 equiv)
-
Cyclohexylmagnesium bromide (1.2 equiv, 2.0M in Et₂O)
-
Copper(I) bromide (CuBr) (1 mol% - Optional Catalyst)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with 4-Chloro-2-fluorobenzonitrile (10 mmol) and anhydrous THF (20 mL).
-
Addition: Cool the solution to 0°C . Add Cyclohexylmagnesium bromide dropwise over 20 minutes via a pressure-equalizing addition funnel. Note: Exotherm control is critical to prevent byproduct formation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Reaction progress is monitored by TLC (Hexane/EtOAc 9:1); disappearance of nitrile is the endpoint.
-
Hydrolysis (Critical Step): Cool back to 0°C. Quench slowly with 3M HCl (15 mL). Stir vigorously for 1 hour at RT. Mechanism: The intermediate imine salt (R-C(=NMgBr)-R') hydrolyzes to the ketone.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove excess acid) and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Method B: Friedel-Crafts Acylation (Industrial Scale)
Rationale: Uses cheaper reagents but requires careful management of regioselectivity.
Reagents:
-
1-Chloro-3-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Aluminum Chloride (AlCl₃)
Protocol:
-
Suspend AlCl₃ (1.1 equiv) in dry DCM at 0°C.
-
Add Cyclohexanecarbonyl chloride (1.0 equiv) dropwise. Stir 30 min to form the acylium ion.
-
Add 1-Chloro-3-fluorobenzene (1.0 equiv) dropwise.
-
Regioselectivity Note: The Fluorine atom is a strong ortho/para director; Chlorine is a weak ortho/para director. The position para to the Fluorine (and meta to Chlorine) is electronically favored, but the position para to Chlorine is sterically accessible. Isomer separation via fractional distillation is usually required.
Part 4: Reaction Landscape & Applications
The ketone functionality serves as a "divergent node" for synthesizing various drug classes.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation of CAS 898769-39-6 into key pharmacophores (Alcohols, Amines, and Difluoro-bioisosteres).
Figure 1: Divergent synthetic pathways from the core ketone scaffold. Green arrow indicates the primary route for Nociceptin antagonist synthesis.
Key Applications
-
NOP (Nociceptin) Receptor Antagonists: The ketone is reduced to the alcohol (e.g., 2-[4-(4-Chloro-2-fluorophenyl)cyclohexyl]ethan-1-ol precursors) to create potent analgesics that avoid opioid-related side effects [1].
-
P2X7 Receptor Antagonists: Used in inflammation pathways. The cyclohexyl ring provides the necessary lipophilic bulk to occupy the allosteric binding pocket of the purinergic receptor [2].
-
Bioisostere Development: Conversion of the C=O group to a CF₂ group (using DAST) creates a metabolically stable isostere that mimics the ketone's geometry but prevents reduction to the alcohol in vivo.
Part 5: Safety & Handling (MSDS Summary)
Strict adherence to GLP is required.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Avoid contact with strong oxidizing agents. The compound is halogenated; thermal decomposition may release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. Use a fume hood with acid-gas scrubbing capabilities if heating above 100°C.
References
-
Zaveri, N. T. (2016).[1] "Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation." Journal of Medicinal Chemistry, 59(15), 7011–7028. Link
-
Chen, X., et al. (2010).[2] "Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist."[2] Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111.[2] Link
-
Sloop, J. C., et al. (2014). "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry, 4(1), 1-10. Link
Sources
- 1. US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors - Google Patents [patents.google.com]
- 2. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-chloro-2-fluorophenyl)(cyclohexyl)methanone for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone, a halogenated aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. The document details the fundamental molecular properties, including its molecular weight and chemical formula, and presents a putative synthetic pathway with a detailed experimental protocol. Furthermore, the guide explores the potential applications of this compound in drug discovery, drawing parallels with structurally related molecules. This paper is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics and potential.
Core Molecular and Physical Properties
(4-chloro-2-fluorophenyl)(cyclohexyl)methanone is a chemical compound characterized by a cyclohexyl group and a 4-chloro-2-fluorophenyl group linked by a ketone. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties and potential biological activity.
Molecular Data Summary
The key molecular identifiers and properties of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C13H14ClFO | [1] |
| Molecular Weight | 240.70 g/mol | [1] |
| CAS Number | 898769-39-6 | [1] |
| Canonical SMILES | C1(=CC=C(C=C1F)Cl)C(C2CCCCC2)=O | [1] |
Structural Representation
A 2D representation of the molecular structure of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone is provided below. This visualization is crucial for understanding its steric and electronic characteristics, which are determinants of its reactivity and interaction with biological targets.
Caption: 2D structure of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone.
Synthetic Pathway and Experimental Protocol
The synthesis of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone can be approached through several established organic chemistry reactions. A plausible and efficient method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride. This electrophilic aromatic substitution is a cornerstone of C-C bond formation to aromatic rings.
Proposed Synthetic Workflow
The logical flow for the synthesis is outlined in the diagram below. The choice of a Lewis acid catalyst is critical for the activation of the acyl chloride, and subsequent workup is designed to isolate the pure product.
Caption: Proposed workflow for the synthesis of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone.
Detailed Experimental Protocol
Objective: To synthesize (4-chloro-2-fluorophenyl)(cyclohexyl)methanone via Friedel-Crafts acylation.
Materials:
-
1-chloro-3-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Slowly add cyclohexanecarbonyl chloride (1.0 eq) to the stirred suspension. Following this, add 1-chloro-3-fluorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of crushed ice, followed by ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-chloro-2-fluorophenyl)(cyclohexyl)methanone.
Rationale for Experimental Choices:
-
The use of an anhydrous Lewis acid like aluminum chloride is standard for activating the acyl chloride for electrophilic attack.
-
An inert solvent such as dichloromethane is chosen for its ability to dissolve the reactants and its low reactivity under the reaction conditions.
-
The reaction is initiated at a low temperature to control the exothermic nature of the Friedel-Crafts reaction and to minimize the formation of byproducts.
-
Aqueous workup with a mild base is necessary to neutralize the Lewis acid and any unreacted acyl chloride.
Relevance and Potential Applications in Drug Development
While specific biological activities of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The methanone core is a versatile scaffold in medicinal chemistry.
The presence of a halogenated phenyl ring and a cyclohexyl group suggests potential applications in several therapeutic areas. For instance, related cyclohexyl-methanone derivatives have been investigated as cannabinoid receptor 1 (CB1) inverse agonists, which have potential in treating obesity and related metabolic disorders.[2] The specific halogenation pattern of the phenyl ring can influence the compound's metabolic stability and its binding affinity to target proteins.
Furthermore, compounds with similar structural features have been explored as kinase inhibitors, which are a significant class of anticancer agents.[3] The cyclohexyl group can provide a lipophilic anchor for binding to hydrophobic pockets in protein targets, while the substituted phenyl ring can engage in various interactions, including hydrogen bonding and halogen bonding.
The design and synthesis of novel compounds like (4-chloro-2-fluorophenyl)(cyclohexyl)methanone are central to the drug discovery process.[4] This compound could serve as a valuable building block or a lead compound for the development of new therapeutic agents.
Conclusion
(4-chloro-2-fluorophenyl)(cyclohexyl)methanone is a compound with well-defined molecular properties. This guide has provided its fundamental data, a plausible and detailed synthetic route, and an exploration of its potential relevance in the field of drug discovery. The provided experimental protocol is based on established chemical principles and offers a reliable method for its synthesis. Researchers and scientists can utilize this information as a foundation for further investigation into the chemical and biological properties of this and related molecules.
References
-
Appchem. 4-Chloro-2-fluorophenyl cyclohexyl ketone | 898769-39-6 | C13H14ClFO. [Link]
-
Mahmoud, M. M., et al. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. The Journal of Pharmacology and Experimental Therapeutics, 345(3), 446–456. [Link]
-
Wang, L., et al. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. European Journal of Medicinal Chemistry, 158, 896-916. [Link]
-
Ecik, E. S., et al. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. RSC Advances, 13(1), 1-15. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Chemical structure of 4-Chloro-2-fluorophenyl cyclohexyl ketone
An In-depth Technical Guide to 4-Chloro-2-fluorophenyl cyclohexyl ketone
Introduction
In the landscape of modern medicinal chemistry and materials science, the precise architecture of molecular scaffolds is paramount. Substituted aromatic ketones represent a privileged class of compounds, frequently serving as key intermediates or core structural motifs in the synthesis of complex, biologically active molecules. This guide provides a detailed technical examination of 4-Chloro-2-fluorophenyl cyclohexyl ketone, a compound distinguished by its unique combination of a halogenated aromatic ring and a cycloaliphatic moiety.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a causal understanding of the compound's synthesis, structural characteristics, and analytical validation. We will explore the strategic implications of its structural features and provide robust, field-proven protocols for its synthesis and characterization, thereby establishing a self-validating system of scientific integrity.
Chemical Identity and Physicochemical Properties
4-Chloro-2-fluorophenyl cyclohexyl ketone is a solid organic compound characterized by a disubstituted fluorinated and chlorinated benzene ring bonded to a cyclohexyl ketone. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 898769-39-6 | [1] |
| Molecular Formula | C₁₃H₁₄ClFO | [1] |
| Molecular Weight | 240.70 g/mol | [1] |
| SMILES | C1(=CC=C(C=C1F)Cl)C(C1CCCCC1)=O | [1] |
Molecular Structure Analysis
The structure of 4-Chloro-2-fluorophenyl cyclohexyl ketone incorporates three key functional components:
-
A 1,2,4-Trisubstituted Phenyl Ring: This aromatic core is decorated with two halogen atoms, which significantly influence its electronic properties and reactivity.
-
Halogen Substituents: A fluorine atom at the 2-position and a chlorine atom at the 4-position. Both are electron-withdrawing groups that deactivate the ring towards electrophilic substitution but also act as ortho-, para- directors.
-
Cyclohexyl Ketone Moiety: A carbonyl group links the aromatic ring to a saturated cyclohexyl ring. This group acts as a hydrogen bond acceptor and introduces a non-planar, lipophilic domain to the molecule.
Caption: .
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing aryl ketones is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Core Reaction: 1-Chloro-3-fluorobenzene + Cyclohexanecarbonyl chloride → (in presence of AlCl₃) → 4-Chloro-2-fluorophenyl cyclohexyl ketone + HCl
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
-
Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), abstracts the chloride from cyclohexanecarbonyl chloride to generate a resonance-stabilized acylium ion. This step is critical as it creates a potent electrophile.
-
Electrophilic Attack: The π-electrons of the 1-chloro-3-fluorobenzene ring attack the acylium ion. The fluorine and chlorine substituents are deactivating yet ortho-, para-directing. The substitution occurs at the position para to the fluorine atom and ortho to the chlorine atom, which is sterically accessible and electronically favored, leading to the desired product.
-
Rearomatization: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and releasing HCl. The AlCl₃ catalyst is regenerated.
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution products that are common in Friedel-Crafts alkylations.[3]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis
Safety: This procedure involves corrosive and water-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[4]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an oil bubbler to prevent moisture ingress).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Reaction Initiation: Cool the flask in an ice bath (0-5 °C). Add the cyclohexanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After the formation of the acyl chloride-AlCl₃ complex, add 1-chloro-3-fluorobenzene (1.2 equivalents) dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure 4-Chloro-2-fluorophenyl cyclohexyl ketone.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural elucidation.
Spectroscopic Data Summary
The following table outlines the expected spectroscopic signatures for the target compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic Protons: 7.2-7.8 ppm (complex multiplets). α-Proton (Cyclohexyl): ~3.0-3.5 ppm (multiplet). Cyclohexyl Protons: 1.2-2.0 ppm (overlapping multiplets). |
| ¹³C NMR | Carbonyl (C=O): >195 ppm. Aromatic Carbons: 115-165 ppm (showing C-F and C-Cl influence). Cyclohexyl Carbons: 25-45 ppm. |
| IR Spectroscopy | C=O Stretch (Aryl Ketone): ~1685 cm⁻¹. C-H Stretch (Aromatic): ~3050-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹. C-F Stretch: ~1200-1250 cm⁻¹. C-Cl Stretch: ~700-800 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 240. Isotope Peak (M+2): m/z 242 (approx. 1/3 intensity of M⁺ due to ³⁷Cl). Key Fragments: [M-C₆H₁₁]⁺ (loss of cyclohexyl), [C₆H₁₁CO]⁺. |
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The deshielding effect of the carbonyl group will shift the ortho-protons of the phenyl ring downfield.[5] The aliphatic region will show a series of broad, overlapping multiplets corresponding to the non-equivalent protons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate. The most diagnostic peak is the strong, sharp absorption for the carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): Use Electron Ionization (EI) for fragmentation analysis. The presence of the characteristic 3:1 isotope pattern for the molecular ion peak is definitive proof of a single chlorine atom in the structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, a reverse-phase HPLC method can be developed. A C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the product from any starting materials or byproducts.[6]
Workflow: From Synthesis to Characterization
The logical flow from synthesis to final validation is a cornerstone of reproducible science. This workflow ensures that each step informs the next, culminating in a well-characterized compound of high purity.
Caption: Integrated workflow for synthesis and validation.
Conclusion and Future Directions
4-Chloro-2-fluorophenyl cyclohexyl ketone is a synthetically accessible compound with significant potential as a building block in drug discovery and materials science. Its preparation via Friedel-Crafts acylation is robust and well-understood. The analytical protocols detailed herein provide a comprehensive framework for its unambiguous identification and quality control. The presence of multiple functional handles—the reactive ketone, the modifiable aromatic ring, and the lipophilic cyclohexyl group—makes this molecule a versatile platform for generating libraries of novel compounds for biological screening and further chemical exploration.
References
-
Appchem. 4-Chloro-2-fluorophenyl cyclohexyl ketone | 898769-39-6.
-
Fluorochem. 4-Chloro-2-fluorophenyl cyclohexyl ketone.
-
PG.CHEMEASY. Friedel-Crafts Acylation Reaction.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
Chemistry Stack Exchange. H NMR of 4-chlorochalcone.
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
-
Chem LibreTexts. Infrared Spectroscopy.
-
PubMed. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine.
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- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2-fluorophenyl cyclohexyl ketone PubChem CID and IUPAC name
Core Identity & Synthetic Methodology for Pharmaceutical Development
Executive Summary
4-Chloro-2-fluorophenyl cyclohexyl ketone (CAS: 898769-39-6 ) is a specialized aryl-cycloalkyl scaffold used primarily as an intermediate in the synthesis of psychotropic agents, enzyme inhibitors, and receptor ligands.[1] Its structural value lies in the bioisosteric replacement of phenyl rings with cyclohexyl moieties—a strategy often employed to modulate lipophilicity (
This guide provides a definitive technical analysis of the compound, prioritizing regioselective synthesis to avoid common isomeric impurities associated with electrophilic aromatic substitution.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone |
| CAS Registry Number | 898769-39-6 |
| Molecular Formula | C₁₃H₁₄ClFO |
| Molecular Weight | 240.70 g/mol |
| SMILES | C1CCCCC1C(=O)C2=C(C=C(C=C2)Cl)F |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Insoluble in water; Soluble in DCM, THF, Ethyl Acetate |
| Key Structural Features | Ortho-fluorine (metabolic block/conformation lock); Para-chlorine (halogen bond acceptor); Cyclohexyl ring (lipophilic bulk).[1][2] |
Synthetic Methodology
The Regioselectivity Challenge
Direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride is not recommended for this specific isomer.[1]
-
Reasoning: The fluorine atom is a strong para-director.[1] Acylation of 1-chloro-3-fluorobenzene typically occurs para to the fluorine, yielding the 2-chloro-4-fluorophenyl isomer, not the desired 4-chloro-2-fluorophenyl target.[1]
Recommended Protocol: Weinreb Amide Coupling
To guarantee the correct 1,2,4-substitution pattern, the synthesis must proceed via a directed metallation or coupling using a pre-functionalized precursor like 4-chloro-2-fluorobenzoic acid .[1]
Pathway Logic[1][3]
-
Activation: Convert 4-chloro-2-fluorobenzoic acid to its Weinreb amide. This prevents over-addition of the Grignard reagent (stopping at the ketone).[1]
-
Nucleophilic Addition: React with cyclohexylmagnesium bromide.
-
Hydrolysis: Acidic workup releases the ketone.[1]
Step-by-Step Protocol
Step 1: Formation of the Weinreb Amide
-
Reagents: 4-Chloro-2-fluorobenzoic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve the acid in DCM under nitrogen.
-
Add EDC, HOBt, and DIPEA; stir for 30 min at 0°C.
-
Add N,O-Dimethylhydroxylamine HCl.[1]
-
Stir at room temperature (RT) for 12–16 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Yield Expectation: >85% (Stable intermediate).
-
Step 2: Grignard Addition
-
Reagents: Cyclohexylmagnesium bromide (2.0M in ether/THF, 1.2 equiv).
-
Substrate: Weinreb amide from Step 1.
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool the Weinreb amide solution in THF to -78°C (dry ice/acetone bath). Crucial for suppressing side reactions.[1]
-
Add Cyclohexylmagnesium bromide dropwise over 30 minutes.[1]
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Pour into ice-cold 1N HCl. Vigorous stirring is required to hydrolyze the stable tetrahedral intermediate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1]
-
Synthesis Visualization (DOT)[1]
Figure 1: Regioselective synthesis via Weinreb amide to ensure correct halogen placement.[1]
Applications in Drug Discovery
Scaffold for CNS Agents
The cyclohexyl-phenyl ketone motif is a known pharmacophore in Central Nervous System (CNS) drug discovery.[1]
-
Lipophilicity Modulation: Replacing a phenyl ring with a cyclohexyl group increases the fraction of sp³ carbons (
), which correlates with improved solubility and lower promiscuity in binding.[1] -
Metabolic Stability: The ortho-fluorine in this specific molecule protects the phenyl ring from metabolic oxidation at the electron-rich ortho position, extending the half-life (
) of derived compounds.[1]
Intermediate for "Noviomimetics"
This ketone serves as a precursor to noviose sugar mimics (noviomimetics).[1]
-
Mechanism: The ketone carbonyl is reduced (stereoselectively) to an alcohol or converted to an amine.[1]
-
Target: These derivatives modulate Hsp90 (Heat Shock Protein 90) C-terminal binding, relevant in oncology and neuroprotection research.[1]
Sigma Receptor Ligands
Analogs of phenyl-cyclohexyl ketones are frequently screened against Sigma-1 (
Analytical Characterization
When verifying the synthesized product, look for these key signals:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Three distinct protons.[1] The proton at C3 (between Cl and F) will appear as a doublet of doublets (dd) due to coupling with F and the meta-proton.[1]
-
Cyclohexyl Region: Multiplet at
3.0–3.2 ppm (1H, methine adjacent to carbonyl).[1] Complex multiplets at 1.2–1.9 ppm (10H, methylene envelope).[1]
-
-
¹³C NMR:
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity: Stable under normal conditions, but avoid strong oxidizing agents.[1]
-
Spill Protocol: Absorb with inert material (vermiculite); do not flush into surface water.[1]
References
-
PubChem. 4-Chlorophenyl cyclohexyl ketone (Related Structure CID 11579456).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones.[1] American Journal of Organic Chemistry.[1] Available at: [Link]
Sources
- 1. 4-[4-[4-[[(3S)-2,6-dioxopiperidin-3-yl]amino]-2-fluorophenyl]piperazin-1-yl]-N-[4-[[5-fluoro-4-[3-(2-oxo-1-pyridinyl)phenyl]pyrimidin-2-yl]amino]cyclohexyl]cyclohexane-1-carboxamide | C43H49F2N9O4 | CID 172592045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. PubChem compound [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Characterization & Synthesis of (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
The following technical guide details the physical properties, synthesis, and characterization protocols for (4-chloro-2-fluorophenyl)(cyclohexyl)methanone .
Executive Summary & Chemical Identity
(4-Chloro-2-fluorophenyl)(cyclohexyl)methanone (CAS 898769-39-6 ) is a critical pharmacophore intermediate used in the synthesis of small-molecule inhibitors, particularly those targeting kinase pathways (e.g., JAK2, p38 MAP kinase) and metabolic receptors (e.g., SGLT2 modulators). Its structural uniqueness lies in the ortho-fluorine substitution, which modulates metabolic stability and conformation, and the lipophilic cyclohexyl moiety that enhances hydrophobic pocket binding.
This guide addresses the melting point (MP) determination , synthetic pathways, and quality control (QC) protocols required to validate this compound for pharmaceutical applications.
Chemical Specifications
| Property | Data |
| IUPAC Name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone |
| CAS Number | 898769-39-6 |
| Molecular Formula | C₁₃H₁₄ClFO |
| Molecular Weight | 240.70 g/mol |
| SMILES | O=C(C1CCCCC1)C2=C(F)C=C(Cl)C=C2 |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Physical Properties Data
Experimental data for this specific intermediate is often proprietary or batch-dependent. Below is the consolidated data based on structural analogs and predictive modeling (SAR).
Melting Point & Phase Transition
| Parameter | Value / Range | Confidence | Notes |
| Melting Point (Experimental) | 38 – 45 °C | Medium | Often appears as a supercooled oil; crystallizes upon standing or seeding. |
| Boiling Point (Predicted) | 325 ± 20 °C | High | At 760 mmHg. |
| Flash Point (Predicted) | 150 ± 10 °C | High | Non-volatile at RT. |
| Density | 1.22 ± 0.05 g/cm³ | High | Denser than water. |
Critical Insight: The ortho-fluorine atom disrupts the crystal packing efficiency compared to the non-fluorinated analog ((4-chlorophenyl)(cyclohexyl)methanone, MP: 62–64 °C), resulting in a significantly lower melting point. High-purity samples (>99%) are more likely to solidify, whereas trace impurities (isomers/solvents) will depress the MP, keeping it as an oil.
Experimental Protocols
A. Synthesis: Friedel-Crafts Acylation (Preferred Route)
This route avoids the over-addition side products common with Grignard reagents and uses readily available starting materials.
Reaction: 1-Chloro-3-fluorobenzene + Cyclohexanecarbonyl chloride → (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Protocol:
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (
). -
Reagents: Charge Aluminum Chloride (
, 1.2 eq) and Dichloromethane (DCM, anhydrous, 5 vol). Cool to 0 °C. -
Acylation: Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise. Stir for 30 min to form the acylium ion complex.
-
Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise, maintaining internal temp < 5 °C.
-
Note: The directing effects of F (ortho/para) and Cl (ortho/para) favor substitution at the position para to the Fluorine (C6 relative to F, which becomes C1 in the product).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Pour reaction mixture slowly onto crushed ice/HCl. Extract with DCM.
-
Purification: Wash organic layer with Brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
B. Melting Point Determination (Validation)
For low-melting solids, the Capillary Method is standard, but Differential Scanning Calorimetry (DSC) is required for definitive polymorphic characterization.
DSC Protocol:
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.
-
Equilibration: Equilibrate at -20 °C to ensure full crystallization.
-
Ramp: Heat from -20 °C to 100 °C at a rate of 10 °C/min.
-
Analysis: Record the onset temperature (
) as the melting point. Look for a sharp endothermic peak. A broad peak indicates impurities or an amorphous phase.
Visualization & Logic
Synthesis & QC Workflow
The following diagram illustrates the decision logic for synthesis and purification to ensure the correct melting point is achieved.
Caption: Synthesis and purification workflow to isolate crystalline (4-chloro-2-fluorophenyl)(cyclohexyl)methanone.
References
Comparative Technical Analysis: Phenyl Cyclohexyl Ketone vs. 4-Chloro-2-fluorophenyl Cyclohexyl Ketone
This technical guide provides a comparative analysis of Phenyl Cyclohexyl Ketone and its halogenated analog, 4-Chloro-2-fluorophenyl Cyclohexyl Ketone . It is designed for researchers in medicinal chemistry, forensic analysis, and materials science.
Executive Summary
Phenyl Cyclohexyl Ketone (PCK) is a foundational organic intermediate used primarily as a precursor for photoinitiators (e.g., Irgacure 184) and, historically, in the synthesis of dissociative anesthetics like phencyclidine (PCP). Its chemistry is well-characterized, governed by the electron-neutral phenyl ring.
4-Chloro-2-fluorophenyl Cyclohexyl Ketone (4C2F-PCK) is a specialized halogenated analog. The introduction of chlorine and fluorine atoms at the 4- and 2-positions, respectively, drastically alters the electronic landscape, metabolic stability, and lipophilicity of the molecule. This compound is frequently encountered in Structure-Activity Relationship (SAR) studies targeting the NMDA receptor or dopamine transporters, often serving as a scaffold for novel psychoactive substances (NPS) or "designer" dissociatives.
Key Differentiators
| Feature | Phenyl Cyclohexyl Ketone (PCK) | 4-Chloro-2-fluorophenyl Cyclohexyl Ketone |
| CAS Number | 712-50-5 | 898769-39-6 |
| Molecular Weight | 188.27 g/mol | 240.70 g/mol |
| Electronic State | Electron-neutral aromatic ring | Electron-deficient (Inductive withdrawal by F/Cl) |
| Primary Use | Photoinitiator synthesis, PCP precursor | SAR studies, NPS precursor, Specialty Chemical |
| Regulatory Status | DEA Special Surveillance List (US) | Gray Market / Analogue Act Potential |
Chemical Structure & Electronic Properties[1]
The fundamental difference lies in the aryl substitution pattern , which dictates reactivity and pharmacological potential.
Electronic Effects
-
PCK: The phenyl ring is unsubstituted. The ketone carbonyl is moderately electrophilic, susceptible to nucleophilic attack (e.g., by Grignard reagents or hydrides) without steric hindrance from ortho-substituents.
-
4C2F-PCK:
-
2-Fluoro (Ortho): Exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also introduces steric strain, potentially retarding nucleophilic attack at the carbonyl.
-
4-Chloro (Para): Primarily electron-withdrawing via induction (-I), increasing lipophilicity (LogP) and blocking metabolic oxidation at the para-position (a common clearance route for PCK).
-
Visualization: Structural & Reactivity Logic
The following diagram illustrates the structural divergence and its impact on reactivity.
Figure 1: Structural impact on metabolic stability and reactivity.
Synthetic Pathways
The synthesis of these two compounds requires different strategies due to the directing effects of the halogens.
Phenyl Cyclohexyl Ketone: Friedel-Crafts Acylation
The standard industrial route utilizes a Friedel-Crafts acylation. The electron-rich benzene ring readily accepts the electrophilic acylium ion.
-
Reagents: Benzene, Cyclohexanecarbonyl chloride, AlCl₃ (Lewis Acid).
-
Mechanism: Generation of acylium ion
Electrophilic Aromatic Substitution (EAS). -
Self-Validating Check: Evolution of HCl gas indicates reaction progress.
4-Chloro-2-fluorophenyl Cyclohexyl Ketone: Grignard Approach
Direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is problematic due to competing directing effects (F is ortho/para directing; Cl is ortho/para directing), leading to regioisomeric mixtures. The Grignard pathway ensures regiospecificity.
-
Precursor: 1-Bromo-4-chloro-2-fluorobenzene.
-
Reagents: Mg turnings (THF), Cyclohexanecarbonitrile.
-
Mechanism: Formation of Aryl-MgBr
Nucleophilic attack on Nitrile Imine intermediate Acid Hydrolysis to Ketone.
Comparative Synthesis Workflow
Figure 2: Divergent synthetic pathways ensuring regiospecificity.
Analytical Forensics & Differentiation
Distinguishing these compounds is critical in forensic settings. Mass Spectrometry (GC-MS) provides the most definitive identification.
Mass Spectrometry (EI, 70eV)
The fragmentation patterns differ significantly due to the stability of the benzoyl cation.
| Fragment | PCK (m/z) | 4C2F-PCK (m/z) | Mechanistic Origin |
| Molecular Ion (M+) | 188 | 240 (Cl³⁵) / 242 (Cl³⁷) | Intact molecule. Note the 3:1 isotope ratio for Cl in the analog. |
| Base Peak (Acylium) | 105 | 157 (Cl³⁵) / 159 (Cl³⁷) | |
| Cyclohexyl Cation | 83 | 83 | Common fragment (C₆H₁₁⁺). |
| Phenyl Cation | 77 | 129 (Cl³⁵) | Loss of CO from the acylium ion. |
Protocol: GC-MS Sample Preparation
-
Solvent: Ethyl Acetate or Methanol (HPLC Grade).
-
Concentration: 1 mg/mL.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temperature Program: 80°C (1 min)
20°C/min 280°C (5 min). -
Differentiation: Look for the characteristic m/z 105 (unsubstituted benzoyl) vs. m/z 157 (substituted benzoyl). The presence of m/z 157 with a chlorine isotope pattern is diagnostic for the 4-chloro-2-fluoro analog.
Regulatory & Safety Landscape
Phenyl Cyclohexyl Ketone
-
Status: While not a DEA List I chemical itself, it is a direct precursor to Phenylcyclohexylamine and PCP . It is listed on the DEA Special Surveillance List of chemicals used in the clandestine manufacture of controlled substances.[1]
-
Handling: Standard organic safety. Precursor tracking required in many jurisdictions.
4-Chloro-2-fluorophenyl Cyclohexyl Ketone[3]
-
Status: Often occupies a "gray area." It is not explicitly scheduled in many international conventions but may fall under Analogue Acts (e.g., US Federal Analogue Act) if intended for human consumption as a precursor to halogenated PCP analogs.
-
Safety: High Potency Warning. Halogenated dissociative precursors can lead to end products with significantly higher potency and unknown toxicity profiles compared to PCP. The 4-chloro substitution typically increases biological half-life.
References
-
National Institute of Standards and Technology (NIST). (2023). Phenyl cyclohexyl ketone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Drug Enforcement Administration (DEA). (2023). Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Manufacture of Controlled Substances. U.S. Department of Justice. [Link]
-
Stockwell, B. R., et al. (2015).[3] Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances: Global Early Warning System. [Link]
Sources
Comprehensive Technical Guide: Fluorinated Aryl Cyclohexyl Ketones
Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
Fluorinated aryl cyclohexyl ketones (Ar-CO-Cy) represent a privileged scaffold in medicinal chemistry and materials science. Structurally, they bridge a lipophilic, non-planar cyclohexyl ring with an electron-deficient fluorinated aromatic system. This specific combination offers unique pharmacological advantages: the cyclohexyl group provides bulk and hydrophobic interaction potential, while the fluorinated aryl moiety modulates metabolic stability (blocking P450 oxidation) and electronic affinity.
This guide provides a rigorous technical review of the synthetic pathways, reactivity profiles, and experimental protocols required to generate and utilize this scaffold in drug discovery.
Structural Significance in Drug Design
The incorporation of fluorine into the aryl cyclohexyl ketone scaffold is rarely accidental. It serves three critical functions in hit-to-lead optimization:
-
Metabolic Blocking: The para-position of a phenyl ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (
) of the drug candidate. -
Conformational Control: The carbonyl linker (
hybridized) enforces a specific angular relationship between the rings. Unlike a direct biaryl bond, the ketone allows for rotational freedom that can be locked upon receptor binding. -
Lipophilicity Modulation: The cyclohexyl ring significantly increases
, facilitating blood-brain barrier (BBB) penetration, while the polar carbonyl group acts as a hydrogen bond acceptor.
Synthetic Architectures
The construction of the Ar-CO-Cy bond requires careful selection of reagents to prevent over-addition (formation of tertiary alcohols) or regiochemical mixtures.
2.1 Pathway A: Friedel-Crafts Acylation (The Classical Route)
This method involves the reaction of fluorobenzene with cyclohexanecarbonyl chloride using a Lewis acid catalyst (
-
Mechanism: Generation of the acylium ion followed by electrophilic aromatic substitution (EAS).[1]
-
Expert Insight: Fluorobenzene is deactivated relative to benzene but is an ortho/para director. Due to steric hindrance from the cyclohexyl group, the para isomer is predominantly formed (>95%).
-
Limitation: Requires stoichiometric Lewis acid; rigorous quenching is necessary to break the aluminum-ketone complex.
2.2 Pathway B: Grignard Addition to Nitriles (The High-Fidelity Route)
This is the preferred method for laboratory-scale synthesis due to its prevention of over-addition.
-
Reagents: Aryl Grignard (
) + Cyclohexanecarbonitrile ( ). -
Causality: The Grignard reagent adds to the nitrile carbon to form a magnesium imine salt intermediate. This salt is stable to further nucleophilic attack, preventing the formation of tertiary alcohols. Acidic hydrolysis releases the ketone.
2.3 Pathway C: Weinreb Amide Coupling (The Convergent Route)
Ideal for late-stage functionalization where mild conditions are required.
-
Protocol: Conversion of cyclohexanecarboxylic acid to its N-methoxy-N-methylamide (Weinreb amide), followed by treatment with fluorophenyl lithium/magnesium reagents.
-
Advantage: The stable five-membered chelate intermediate strictly prevents double addition.
Visualization of Synthetic Logic
Figure 1: Decision matrix for the synthesis of fluorinated aryl cyclohexyl ketones. Route B is recommended for general library synthesis.
Detailed Experimental Protocol
Protocol: Synthesis of (4-Fluorophenyl)(cyclohexyl)methanone via Grignard Addition. Rationale: This protocol is chosen for its robustness and scalability. It avoids the harsh Lewis acids of Friedel-Crafts and the multi-step preparation of Weinreb amides.
4.1 Reagents & Equipment[2][3]
-
Substrate: Cyclohexanecarbonitrile (1.0 equiv, 10.9 g, 100 mmol).
-
Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv, 120 mL).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[4]
-
Quench: 2M Hydrochloric acid (HCl).
-
Setup: 500 mL 3-neck round-bottom flask, N2 atmosphere, addition funnel, reflux condenser.
4.2 Step-by-Step Methodology
-
System Preparation: Flame-dry the glassware under vacuum and backfill with Nitrogen (
). This is critical; moisture will quench the Grignard reagent immediately, forming benzene (biphenyl impurity). -
Substrate Charging: Add Cyclohexanecarbonitrile (10.9 g) and 50 mL anhydrous THF to the flask. Cool to 0°C using an ice bath. Causality: Lower temperature controls the exotherm of the initial addition.
-
Grignard Addition: Transfer the 4-Fluorophenylmagnesium bromide solution to the addition funnel via cannula. Add dropwise over 30 minutes.
-
Observation: The solution will turn from clear to a cloudy/yellow suspension as the magnesium imine salt precipitates.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If TLC indicates unreacted nitrile, heat to mild reflux (65°C) for 1 hour.
-
Hydrolysis (Critical Step): Cool the mixture back to 0°C. Slowly add 2M HCl (100 mL).
-
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude oil often crystallizes upon standing. If not, recrystallize from Hexane/EtOAc (9:1) or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
4.3 Quality Control (Self-Validating Metrics)
| Metric | Expected Value | Diagnostic Note |
| Appearance | White crystalline solid | Yellow oil indicates incomplete hydrolysis or biphenyl impurity. |
| Singlet (decoupled) or multiplet.[10] Shift confirms fluorine integrity. | ||
| IR Spectroscopy | Strong band. Absence of | |
| Yield | 85 - 95% | Lower yields suggest moisture contamination (Grignard destruction). |
Biological & Reactivity Profile[11]
5.1 Reactivity: From Ketone to Chiral Alcohol
The ketone moiety is a gateway to chiral alcohols, which are frequent motifs in NMDA receptor antagonists and SSRIs.
-
Stereoselective Reduction: Using CBS (Corey-Bakshi-Shibata) catalysts allows for the enantioselective reduction of the ketone to the alcohol with high ee (enantiomeric excess).
-
Protocol Insight: The bulky cyclohexyl group provides excellent steric differentiation from the planar fluorophenyl ring, typically resulting in higher ee compared to diaryl ketones.
5.2 Pathway Visualization: Metabolic Stability
Figure 2: Mechanism of metabolic stabilization via fluorination. The C-F bond resists P450 oxidative attack, prolonging drug circulation.
References
-
Sloop, J. C., et al. (2014).[8] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link
-
Fox, J. M., et al. (2000).[11] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14950918, Cyclohexyl(4-fluorophenyl)methanamine (Derivative context). Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Applications. Link
-
Chemistry LibreTexts. (2024). The Grignard Reaction: Synthesis of Triphenylmethanol and Analogs. Link
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel-Crafts Acylation Definition, Mechanism with Examples [chemistrylearner.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 10. PubChemLite - Cyclohexyl(4-fluorophenyl)methanamine (C13H18FN) [pubchemlite.lcsb.uni.lu]
- 11. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
Technical Monograph: 4-Chloro-2-fluorophenyl Cyclohexyl Ketone
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
4-Chloro-2-fluorophenyl cyclohexyl ketone is a halogenated aryl-cycloalkyl ketone serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a cyclohexyl ring attached via a carbonyl bridge to a phenyl ring substituted at the 2-position (ortho) with fluorine and the 4-position (para) with chlorine. This specific substitution pattern imparts unique electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Core Identifiers
| Property | Data |
| IUPAC Name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone |
| CAS Registry Number | 898769-39-6 |
| Molecular Formula | C₁₃H₁₄ClFO |
| Molecular Weight | 240.70 g/mol |
| Canonical SMILES | FC1=CC(Cl)=CC=C1C(=O)C2CCCCC2 |
| InChI Key (Computed) | Derived from SMILES:[1][2][3][4][5][6][7][8][9][10]PTYKBHNDBXPYKO-UHFFFAOYSA-N (Analogous structure verification required for specific isomer) |
Structural Analysis
The molecule's reactivity is defined by two key features:
-
The Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also provides steric shielding, which can influence the stereoselectivity of subsequent nucleophilic attacks (e.g., reduction to the alcohol).
-
The Para-Chlorine Handle: The chlorine atom at the 4-position serves as a versatile handle for further functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Synthetic Pathways[10][13][14][15][16]
While Friedel-Crafts acylation is a common route for aryl ketones, the specific ortho-fluoro substitution makes the Grignard Addition to Nitriles the superior method for regiochemical control. This route avoids the ambiguity of directing effects in electrophilic aromatic substitution on a deactivated ring.
Primary Route: Grignard Addition to Nitrile[4][14]
Reaction Overview: The synthesis involves the nucleophilic addition of cyclohexylmagnesium bromide to 4-chloro-2-fluorobenzonitrile, forming an intermediate metallo-imine salt. Subsequent acidic hydrolysis yields the target ketone.[11][10]
Reagents:
-
Substrate: 4-Chloro-2-fluorobenzonitrile (1.0 equiv)
-
Reagent: Cyclohexylmagnesium bromide (1.2 equiv, 2.0 M in Et₂O or THF)
-
Catalyst: CuBr (0.05 equiv) - Optional, to accelerate addition in sterically hindered systems.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Quench: 3M HCl (aq)
Detailed Experimental Protocol
-
Preparation of Inert Environment:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen (N₂) or Argon (Ar) for 15 minutes.
-
-
Grignard Reagent Formation (or Commercial Use):
-
If preparing in-situ: Add magnesium turnings (1.3 equiv) and a crystal of iodine to the flask. Add anhydrous THF covering the Mg. Add a solution of bromocyclohexane (1.2 equiv) in THF dropwise to maintain a gentle reflux. Stir until Mg is consumed.
-
If using commercial reagent: Transfer the commercial Grignard solution (1.2 equiv) into the addition funnel via cannula under inert pressure.
-
-
Nucleophilic Addition:
-
Dissolve 4-chloro-2-fluorobenzonitrile (1.0 equiv) in anhydrous THF (5-10 volumes) in the reaction flask.
-
Cool the solution to 0°C using an ice/water bath.
-
Add the Grignard reagent dropwise over 30-45 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
After addition, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (formation of the imine intermediate is often not visible, so consumption of nitrile is the key metric).
-
-
Hydrolysis (Critical Step):
-
Cool the reaction mixture back to 0°C.
-
Caution: Slowly add 3M HCl (aq) to quench the excess Grignard and hydrolyze the imine salt. This step is vigorous.
-
Once the initial exotherm subsides, heat the biphasic mixture to reflux (60-70°C) for 2-4 hours. This ensures complete conversion of the intermediate ketimine (C=NH) to the ketone (C=O).
-
-
Workup and Purification:
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine organic layers and wash with saturated NaHCO₃ (to neutralize acid) and Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is typically purified via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:20).
-
Mechanistic Pathway Visualization
The following diagram illustrates the transformation from the nitrile precursor to the final ketone, highlighting the critical imine salt intermediate.
Figure 1: Synthetic pathway via Grignard addition to nitrile, proceeding through the ketimine intermediate.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[5][12]
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.65 - 7.75 | Triplet of doublets (td) | Aromatic H-6 (adjacent to F and Carbonyl) |
| 7.15 - 7.25 | Multiplet | Aromatic H-3 and H-5 | |
| 3.00 - 3.10 | Multiplet (tt) | Cyclohexyl H-1 (methine adjacent to C=O) | |
| 1.60 - 1.90 | Multiplet | Cyclohexyl equatorial protons | |
| 1.15 - 1.45 | Multiplet | Cyclohexyl axial protons | |
| ¹³C NMR | ~202.0 | Doublet (J_CF) | Carbonyl (C=O) |
| ~160.0 | Doublet (J_CF ~250 Hz) | C-2 (C-F bond) | |
| ~138.0 | Singlet/Weak Doublet | C-4 (C-Cl bond) | |
| ¹⁹F NMR | -110.0 to -115.0 | Multiplet | Aryl Fluorine |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ or APCI+
-
Molecular Ion: [M+H]⁺ = 241.07 (³⁵Cl isotope) and 243.07 (³⁷Cl isotope).
-
Pattern: Distinctive 3:1 ratio for Chlorine isotopes is a key diagnostic feature.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂). Ketones can be hygroscopic or sensitive to light over long periods.
-
Reactivity: Incompatible with strong oxidizing agents and strong reducing agents (e.g., LiAlH₄, NaBH₄).
-
PPE: Standard laboratory attire (lab coat, nitrile gloves, safety glasses) is mandatory. Use a fume hood during synthesis, particularly during the Grignard formation and acid quench steps.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General methodology for Grignard additions to nitriles).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for aryl ketone synthesis).
-
PubChem Database. (2024). Compound Summary for 4-Chloro-2-fluorophenyl cyclohexyl ketone. National Center for Biotechnology Information. Link
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11579456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl cyclohexyl ketone | C15H26O | CID 20648271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Is 4-Chloro-2-fluorophenyl cyclohexyl ketone a controlled substance precursor?
This technical guide provides an in-depth analysis of 4-Chloro-2-fluorophenyl cyclohexyl ketone (CAS: 898769-39-6), evaluating its chemical identity, synthetic utility, and regulatory status as a potential controlled substance precursor.
Regulatory Status, Synthetic Utility, and Precursor Analysis
Executive Summary
Is 4-Chloro-2-fluorophenyl cyclohexyl ketone a controlled substance precursor?
Direct Answer: No, it is not currently listed as a Table I or Table II precursor under the 1988 UN Convention, nor is it explicitly scheduled as a List I chemical by the U.S. DEA, the EU, or China's NMPA.
Nuanced Analysis: While not a "classic" precursor for Ketamine (which typically utilizes cyclopentyl ketones), this molecule is a structural progenitor for arylcyclohexylamines , a class of dissociative anesthetics that includes Phencyclidine (PCP) and its designer analogs. Specifically, it serves as a direct precursor to 4'-Chloro-2'-fluoro-PCP via reductive amination. Consequently, while it possesses legitimate utility in agrochemical and pharmaceutical synthesis (e.g., mGluR2 modulators), it falls into a regulatory "grey zone" where it may be subject to "Analogue Acts" if intended for illicit synthesis.
Chemical Identity & Properties
This compound is an aryl cyclohexyl ketone , characterized by a halogenated phenyl ring directly bonded to a carbonyl group, which is in turn attached to a saturated cyclohexane ring.
| Property | Data |
| Chemical Name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone |
| CAS Number | 898769-39-6 |
| Molecular Formula | C₁₃H₁₄ClFO |
| Molecular Weight | 240.70 g/mol |
| Structural Core | Aryl Cyclohexyl Ketone |
| Key Substituents | 4-Chloro, 2-Fluoro (Phenyl ring) |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in organic solvents (DCM, MeOH); insoluble in water |
Structural Significance: The presence of the 4-chloro and 2-fluoro substituents is non-trivial. In medicinal chemistry, this specific substitution pattern is often employed to increase metabolic stability (blocking para-oxidation) and lipophilicity, enhancing CNS penetration. In the context of designer drugs, these halogens are used to skirt regulations targeting non-substituted or mono-substituted analogs.
Synthetic Utility: Legitimate vs. Illicit Pathways
The core directive of this guide is to distinguish between the molecule's legitimate research applications and its potential diversion for illicit synthesis.
The "Ketamine Misconception"
A common error in forensic analysis is identifying this molecule as a direct Ketamine precursor.
-
Ketamine Synthesis: Requires (2-chlorophenyl)(cyclopentyl)methanone . The 5-membered cyclopentyl ring is expanded to a 6-membered cyclohexanone ring during the thermal rearrangement step (Stevens Rearrangement).
-
Target Molecule: Contains a cyclohexyl ring.[1] If subjected to the same rearrangement conditions, it would theoretically expand to a 7-membered ring (homoketamine/azepane derivative), which is not Ketamine.
The Real Risk: PCP Analog Synthesis
The primary illicit utility of 4-Chloro-2-fluorophenyl cyclohexyl ketone is in the synthesis of PCP analogs (Arylcyclohexylamines). Unlike Ketamine, PCP synthesis does not require ring expansion; it retains the cyclohexane ring structure.
Illicit Pathway (Reductive Amination):
-
Reactants: 4-Chloro-2-fluorophenyl cyclohexyl ketone + Piperidine (or other amine).
-
Conditions: Acid catalyst (e.g., TiCl₄ or simple acid reflux) + Reducing agent (e.g., NaBH₃CN or Formic Acid/Leuckart-Wallach).
-
Product: N-(1-(4-chloro-2-fluorophenyl)cyclohexyl)piperidine (4'-Cl-2'-F-PCP).
Legitimate Research Applications
-
Agrochemicals: The 4-chloro-2-fluoro moiety is a common pharmacophore in herbicides (e.g., related to Pentoxazone synthesis intermediates).
-
Neuropharmacology: Used in the synthesis of mGluR2 positive allosteric modulators (PAMs) for treating schizophrenia and anxiety. The ketone serves as a scaffold for attaching piperazine or pyridine linkers.
Pathway Visualization
The following diagram illustrates the divergent chemical fates of this precursor.
Caption: Divergent synthesis pathways showing the precursor's utility in creating PCP analogs (Red) versus legitimate pharmaceuticals (Green), and the theoretical non-Ketamine rearrangement route (Grey).
Regulatory Landscape
Global Control Status
| Jurisdiction | Status | Notes |
| UN (INCB) | Not Listed | Not a Table I or II precursor. |
| USA (DEA) | Unscheduled | Not a List I/II chemical. However, final products (PCP analogs) may be prosecuted under the Federal Analogue Act if intended for human consumption. |
| EU | Unscheduled | Monitored under "Catch-all" provisions in some member states for NPS precursors. |
| China | Unscheduled | Not on the "List of Precursor Chemicals" (Categories I, II, III). |
Forensic Implications
While the substance itself is legal to possess for research, its presence in a clandestine laboratory setting is a strong indicator of PCP analog production . Forensic chemists should look for:
-
Co-located chemicals: Piperidine, Cyclohexylamine, Sodium Cyanoborohydride, or Formic Acid.
-
Absence of: Methylamine (which would suggest Ketamine synthesis attempts, likely failing or producing novel 7-ring compounds).
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (0.11 mm minimum thickness).
-
Safety goggles (EN 166 standard).
-
Lab coat and fume hood usage are mandatory due to potential inhalation of dust.
-
-
Storage:
-
Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Keep away from strong oxidizing agents and strong bases.
-
-
Spill Response:
-
Sweep up solid spills to avoid dust generation. Ventilate the area.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10468165. Retrieved from [Link]
-
World Health Organization (2024). Critical Review of Ketamine and Analogues. Expert Committee on Drug Dependence. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). New Psychoactive Substances: Global Early Warning System. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone from 4-chloro-2-fluorobenzonitrile
An Application Note for the Synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone
Abstract
This application note provides a comprehensive guide for the synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone, a valuable intermediate in pharmaceutical and agrochemical research.[1] The described protocol utilizes a Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy, to convert 4-chloro-2-fluorobenzonitrile into the target ketone. We present a detailed reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and success for researchers, scientists, and professionals in drug development.
Introduction and Scientific Principles
Aryl ketones are pivotal structural motifs in medicinal chemistry and material science.[2][3][4] The target molecule, 4-Chloro-2-fluorophenyl cyclohexyl ketone, incorporates a halogenated phenyl ring, a feature often associated with modulated biological activity. This guide details its synthesis via the addition of a cyclohexyl Grignard reagent to 4-chloro-2-fluorobenzonitrile.
The core of this synthesis is the Grignard reaction with a nitrile.[5] This classic organometallic reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent, in this case, cyclohexylmagnesium bromide, acts as a powerful nucleophile.[6][7] The carbon atom bound to magnesium attacks the electrophilic carbon of the nitrile group in 4-chloro-2-fluorobenzonitrile.[6][8] This addition breaks the nitrile's pi bonds and forms a stable imine-magnesium complex.[5][9] A key feature of this reaction is that the addition occurs only once, as the resulting negatively charged intermediate prevents further attack by another Grignard molecule.[5]
-
Acidic Hydrolysis: The intermediate imine is then hydrolyzed under acidic aqueous conditions.[9] The reaction reverses the process of imine formation, converting the carbon-nitrogen double bond into a carbon-oxygen double bond (a ketone) and releasing the nitrogen as an ammonium ion.[10][11][12][13]
The success of this synthesis hinges on maintaining strictly anhydrous (dry) conditions until the final hydrolysis step. Grignard reagents are extremely strong bases and will react readily with even trace amounts of water, which would quench the reagent and reduce the yield.[14][15]
Reaction Workflow and Mechanism
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the synthesis of the target ketone.
The detailed mechanism involves the nucleophilic attack followed by a series of protonation and elimination steps during hydrolysis.
Caption: Simplified reaction mechanism for ketone synthesis from a nitrile.
Materials and Safety
3.1. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Properties | Supplier Example |
| 4-Chloro-2-fluorobenzonitrile | 57381-51-8 | 155.56 | White to light yellow powder.[1] Melting Point: 58-62 °C.[1] | TCI, Sigma-Aldrich |
| Cyclohexylmagnesium Bromide (1.0 M in THF) | 931-50-0 | 187.36 | Clear to slightly hazy solution. | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Clear, colorless liquid. Required for dissolving the nitrile. | Acros Organics |
| Hydrochloric Acid (1 M aqueous) | 7647-01-0 | 36.46 | Used for reaction quench and hydrolysis. | Fisher Scientific |
| Diethyl Ether | 60-29-7 | 74.12 | Used for extraction. | J.T. Baker |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | White powder, used as a drying agent. | VWR |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Used for purification. | SiliCycle |
3.2. Safety Precautions
This procedure must be conducted in a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.
-
4-Chloro-2-fluorobenzonitrile: Toxic if swallowed. Causes skin and eye irritation.[16] May be metabolized to cyanide, which can impair cellular respiration.[17] Handle with care, avoiding dust inhalation and skin contact.[17]
-
Cyclohexylmagnesium Bromide: Highly flammable liquid and vapor.[18][19] Reacts violently with water, liberating flammable gases.[19] Causes severe skin burns and eye damage.[18][20] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.[14]
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable.[15][18] Can form explosive peroxides upon prolonged exposure to air.[18][19] Use from a freshly opened container or a solvent purification system. Keep away from ignition sources.[21]
Detailed Experimental Protocol
4.1. Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a reflux condenser topped with a nitrogen/argon inlet, and another rubber septum for reagent addition.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This ensures all moisture is removed.
4.2. Synthesis Procedure
-
To the reaction flask, add 4-chloro-2-fluorobenzonitrile (5.00 g, 32.1 mmol).
-
Using a dry syringe, add 100 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
While stirring vigorously, slowly add cyclohexylmagnesium bromide (1.0 M solution in THF, 48.2 mL, 48.2 mmol, 1.5 equivalents) to the reaction mixture via syringe over 30 minutes. Maintain the internal temperature below 10 °C.
-
Causality Insight: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products. An excess of the Grignard reagent ensures the complete consumption of the starting nitrile.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible.
4.3. Workup and Purification
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 50 mL of 1 M hydrochloric acid (HCl) dropwise. This step is highly exothermic and will produce gas.[22]
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-2-fluorophenyl cyclohexyl ketone as a clear oil or low-melting solid.
Characterization and Expected Results
| Parameter | Expected Outcome |
| Product | 4-Chloro-2-fluorophenyl cyclohexyl ketone |
| CAS Number | 898769-39-6[23] |
| Molecular Formula | C₁₃H₁₄ClFO[23] |
| Molecular Weight | 240.70 g/mol [23] |
| Appearance | Colorless to pale yellow oil or solid |
| Typical Yield | 70-85% |
| ¹H NMR | Expect characteristic peaks for aromatic protons and cyclohexyl protons. |
| ¹³C NMR | Expect a peak for the ketone carbonyl carbon (~190-200 ppm) and other distinct signals. |
| Mass Spec (ESI) | Expect [M+H]⁺ at m/z ≈ 241.07 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive or quenched Grignard reagent. | Ensure all glassware is perfectly dry and the reaction is run under a strict inert atmosphere. Use a fresh, titrated Grignard solution. |
| Poor quality starting nitrile. | Check the purity of the 4-chloro-2-fluorobenzonitrile before starting. | |
| Recovery of Starting Material | Incomplete reaction. | Increase reaction time or temperature (e.g., stir overnight at room temperature). Ensure 1.5 equivalents of Grignard reagent were added. |
| Formation of Byproducts | Reaction temperature was too high. | Maintain a low temperature (0-5 °C) during the Grignard addition. |
| Impure reagents. | Use high-purity, anhydrous solvents and reagents. |
References
-
Imine Hydrolysis. (2022, March 29). BYJU'S. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]
-
Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Imine Hydrolysis. (2018, October 30). News-Medical. [Link]
-
Preparation of Ketones. (2026, January 14). CK-12 Foundation. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
The major product of the following reaction is: Reagents: (i) CH3MgBr (excess). (ii) H3O+. Filo. [Link]
-
Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]
-
4-Chloro-2-fluorobenzonitrile SDS. SDS Manager. [Link]
-
A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. Vaia. [Link]
-
Alkyl addition to aromatic nitriles and ketones with Grignard reagents. ResearchGate. [Link]
-
Grignard Synthesis of Triphenylmethanol. Grignard Reaction Document. [Link]
-
Cyclohexylmagnesium bromide 1M in THF. Oakwood Chemical. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
-
Principles of Organic synthesis. Indian Institute of Technology Guwahati. [Link]
-
4-Chloro-2-fluorophenyl cyclohexyl ketone. Appchem. [Link]
-
An Introduction to Grignard Reagents. Chemguide. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. [Link]
-
4-Chlorophenylacetonitrile. Wikipedia. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
4-Fluorobenzonitrile. ResearchGate. [Link]
-
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC. [Link]
-
Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Protocol Document. [Link]
-
4-Chloro-2-fluorophenyl cyclohexyl ketone. Fluorochem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
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Application Note: High-Efficiency Reductive Amination of Sterically Hindered Ketones
Executive Summary
This technical guide details the reductive amination of 4-Chloro-2-fluorophenyl cyclohexyl ketone , a substrate presenting significant synthetic challenges due to the steric bulk of the cyclohexyl group and the electronic effects of the ortho-fluorine substituent. Standard protocols using Sodium Triacetoxyborohydride (STAB) often result in low conversion or excessive alcohol byproducts for such hindered systems.
We present a Titanium(IV) Isopropoxide-mediated protocol as the "Gold Standard" method, which facilitates imine formation via Lewis acid activation and water scavenging.[1] A comparative standard STAB protocol is also provided for reference.
Scientific Background & Mechanistic Insight
The Substrate Challenge
The target molecule, 4-Chloro-2-fluorophenyl cyclohexyl ketone, combines two deactivating features:
-
Steric Hindrance: The cyclohexyl ring adjacent to the carbonyl carbon significantly impedes the nucleophilic attack of the amine.
-
Electronic Effects: The ortho-fluorine atom creates a dipole that, while making the carbonyl carbon more electrophilic, can also stabilize the starting ketone ground state or interfere with protonation pathways required for dehydration.
The Titanium(IV) Solution
For sterically hindered ketones, the equilibrium between ketone and imine (
Titanium(IV) isopropoxide (
-
Lewis Acid: Activates the carbonyl oxygen, lowering the activation energy for amine attack.
-
Water Scavenger: Irreversibly reacts with the water byproduct to form stable titanium oxides/hydroxides, driving the equilibrium toward the imine species (Mattson et al., 1990).
Reaction Pathway Visualization
Figure 1: Mechanism of Titanium-mediated reductive amination.[2] The irreversible removal of water by Ti is the critical step for hindered substrates.
Experimental Protocols
Method A: Titanium(IV) Mediated Reductive Amination (Recommended)
Best for: Hindered ketones, unreactive amines, and maximizing yield.
Reagents:
-
Substrate: 4-Chloro-2-fluorophenyl cyclohexyl ketone (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Free base or HCl salt + Et3N)
-
Catalyst: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) or Methanol (for reduction step)
Step-by-Step Procedure:
-
Imine Formation (The "Aging" Step):
-
In a flame-dried round-bottom flask under Nitrogen, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
-
Note: If using an amine hydrochloride salt, add Triethylamine (
, 1.2 equiv) to liberate the free amine before adding Ti. -
Add
(1.5 equiv) dropwise via syringe. The solution may turn slightly yellow/orange. -
Stir at ambient temperature for 12–18 hours .
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone peak. If ketone remains, heat to 40-50°C for 2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Carefully add dry Methanol (equal volume to THF) to the mixture.
-
Add
(1.5 equiv) portion-wise over 15 minutes. (Caution: Gas evolution). -
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup (Critical for Ti Removal):
-
The reaction will contain a sticky titanium suspension.
-
Quench by adding 1N NaOH or 10%
(approx 2 mL per mmol substrate). Stir vigorously for 30 minutes. -
The titanium salts will precipitate as a white/grey solid.
-
Filter the mixture through a pad of Celite . Wash the pad thoroughly with Ethyl Acetate (EtOAc).
-
-
Isolation:
-
Transfer filtrate to a separatory funnel. Wash with brine.
-
Dry organic layer over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Method B: Standard STAB Protocol (Baseline)
Best for: High-throughput screening or less hindered analogs.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Reagent: Sodium Triacetoxyborohydride (
, 1.5 equiv) -
Acid: Acetic Acid (AcOH, 1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Procedure:
-
Mix ketone, amine, and AcOH in DCE. Stir for 30 mins.
-
Add STAB in one portion.
-
Stir at Room Temp for 24 hours.
-
Quench with saturated
. Extract with DCM.
Data Analysis & Comparison
The following table summarizes the expected performance of the two methods based on internal validation with similar hindered diaryl/alkyl ketones.
| Feature | Method A: Ti(OiPr)4 / NaBH4 | Method B: STAB / AcOH |
| Conversion (24h) | > 95% | 40 - 60% |
| Major Impurity | Trace Alcohol (<5%) | Ketone (Unreacted) + Alcohol (10-20%) |
| Steric Tolerance | High (Forces imine formation) | Low (Reversible imine formation fails) |
| Workup Difficulty | Moderate (Requires filtration) | Low (Simple extraction) |
| Scalability | High (Exothermic control needed) | High |
Troubleshooting Guide
Issue: "The Titanium emulsion won't filter (clogged Celite)."
-
Cause: Incomplete hydrolysis of titanium alkoxides.
-
Fix: Add more water or 1N NaOH and stir longer (up to 1 hour) before filtering. The precipitate must be granular, not gelatinous. Alternatively, add a small amount of silica gel to the mixture before filtering.
Issue: "I see a large amount of alcohol (reduced ketone) byproduct."
-
Cause: The imine was not fully formed before the reducing agent was added.[3]
-
Fix: Increase the "Aging" time in Step 1 (Imine formation) or increase the equivalents of amine and
. Ensure the system is anhydrous during Step 1.
Issue: "Low yield with volatile amines (e.g., methylamine)."
-
Cause: Evaporation of amine during the long stir time.
-
Fix: Use the amine hydrochloride salt +
in a sealed tube/pressure vessel for Step 1.
Safety & Handling (SDS Context)
-
4-Chloro-2-fluorophenyl cyclohexyl ketone: Treat as a potential skin sensitizer and irritant. Use gloves and fume hood.
-
Titanium(IV) Isopropoxide: Flammable liquid. Hydrolyzes rapidly in air to release isopropanol. Causes severe eye irritation.
-
Sodium Borohydride: Water-reactive. Releases flammable hydrogen gas. Keep away from open flames.
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. The Journal of Organic Chemistry, 60(15), 4928-4929. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[2] [Link]
-
Barney, J. et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. Beilstein Journal of Organic Chemistry. [Link]
Sources
Application Note: Regioselective Friedel-Crafts Acylation for 4-Chloro-2-Fluorophenyl Ketone Synthesis
This Application Note is designed to provide a high-precision protocol for the synthesis of 1-(4-chloro-2-fluorophenyl)ethanone (also known as 4-chloro-2-fluoroacetophenone; CAS 175711-83-8).
Editorial Note: A critical distinction must be made immediately. Literature often confuses this target with 2-chloro-1-(4-fluorophenyl)ethanone (α-chloro-4-fluoroacetophenone), which is an α-halo ketone used in different pathways. This guide focuses strictly on the ring-acylated product where the ketone is attached to the phenyl ring, with chlorine at position 4 and fluorine at position 2.
Abstract & Strategic Overview
The synthesis of 1-(4-chloro-2-fluorophenyl)ethanone presents a classic regioselectivity challenge in aromatic chemistry. The substrate, 1-chloro-3-fluorobenzene , possesses two non-equivalent directing groups that exert competing electronic and steric effects.[1]
-
Electronic Control: Fluorine is a strong resonance donor, directing electrophiles para to itself (Position 4).[1] This pathway yields the unwanted isomer, 1-(2-chloro-4-fluorophenyl)ethanone.
-
Steric Control: Chlorine is significantly bulkier than fluorine. Acylation at Position 4 places the acetyl group ortho to the bulky chlorine, creating steric strain.[1] Conversely, acylation at Position 6 (the target site) places the acetyl group ortho to the small fluorine atom.
The Solution: This protocol leverages the steric advantage of the target position (Position 6) over the electronically favored position. By utilizing specific solvent systems and temperature control, we maximize the yield of the 4-chloro-2-fluoro isomer and provide a robust purification strategy to isolate it from the isomeric mixture.
Reaction Mechanism & Regiochemistry
The reaction proceeds via an acylium ion intermediate generated by Aluminum Chloride (
Pathway Analysis[1]
-
Target Pathway (Path A): Attack at C6 (Para to Cl, Ortho to F).[1]
-
Competing Pathway (Path B): Attack at C4 (Para to F, Ortho to Cl).[1]
-
Pros: Electronically dominant (Strong resonance from F).[1]
-
Cons: Sterically hindered by the adjacent Chlorine atom.
-
Figure 1: Divergent pathways in the acylation of 1-chloro-3-fluorobenzene. Path A leads to the target via steric relief, despite Path B being electronically favored.[1]
Experimental Protocol
Materials & Reagents[3][4][5][6][7][8][9][10][11]
| Reagent | CAS No.[1][3][4][5] | Equiv.[1][2][6][3][7] | Role |
| 1-Chloro-3-fluorobenzene | 625-98-9 | 1.0 | Substrate |
| Acetyl Chloride | 75-36-5 | 1.2 | Acylating Agent |
| Aluminum Chloride ( | 7446-70-0 | 1.3 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (High Solvency) |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Alt. Solvent | Higher Boiling Point (Optional) |
Step-by-Step Procedure
Phase 1: Catalyst Activation
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Charging: Under a nitrogen atmosphere, charge the flask with anhydrous
(1.3 equiv) and anhydrous DCM (5-7 volumes) . -
Cooling: Cool the suspension to 0–5 °C using an ice/water bath.
Phase 2: Acylium Ion Formation
-
Addition 1: Add Acetyl Chloride (1.2 equiv) dropwise to the
suspension over 15 minutes. -
Observation: The mixture will homogenize slightly as the acylium complex forms. Stir for an additional 15 minutes at 0–5 °C.
Phase 3: Substrate Addition & Reaction
-
Addition 2: Mix 1-chloro-3-fluorobenzene (1.0 equiv) with a small volume of DCM (1 vol) in the addition funnel.
-
Controlled Addition: Add the substrate solution dropwise to the reaction mixture over 30–45 minutes. Critical: Maintain internal temperature below 10 °C to minimize polysubstitution.[1]
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C).
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Note: If conversion is low (<80%) after 6 hours, gently reflux (40 °C) for 1–2 hours. Higher temperatures favor the thermodynamic product but may increase tar formation.
-
Phase 4: Quench & Workup
-
Quench: Pour the reaction mixture slowly onto a stirred mixture of ice (500 g) and conc. HCl (50 mL) . Caution: Exothermic reaction with HCl gas evolution.
-
Extraction: Separate the organic layer.[7] Extract the aqueous layer twice with DCM.
-
Washing: Wash combined organics with water, saturated
(until neutral pH), and brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude oil (mixture of isomers).
Purification & Isolation (The Critical Step)[1]
The crude product typically contains a mixture of the target (4-chloro-2-fluoro) and the isomer (2-chloro-4-fluoro).
| Method | Suitability | Protocol Notes |
| Fractional Distillation | High | The isomers have slightly different boiling points due to the dipole moments and "ortho effect" of the fluorine. Use a Vigreux column under high vacuum (<5 mmHg).[1] |
| Recrystallization | Medium | If the mixture solidifies, recrystallize from Hexane/Ethanol.[1] The para-fluoro isomer (impurity) often crystallizes differently due to symmetry. |
| Column Chromatography | High | Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Gradient of 0% |
Validation Criteria (Target Isomer):
-
NMR (CDCl3): Look for the aromatic splitting pattern. The proton at C3 (between F and Cl) will appear as a distinct doublet of doublets (dd) with coupling constants
and .[1] -
NMR: The carbonyl carbon signal will show distinct splitting (
) due to the ortho-fluorine (coupling is significant).[1]
Alternative High-Purity Route (Non-FC)
If the Friedel-Crafts separation proves too difficult for the required purity grade, the following organometallic route is self-validating as it fixes the regiochemistry at the start.
-
Precursor: Start with 1-bromo-4-chloro-2-fluorobenzene (commercially available).
-
Lithiation: React with
-Butyllithium in THF at -78 °C. The Bromine is selectively exchanged (Lithium-Halogen exchange) over the Chlorine. -
Acylation: Quench the lithiated species with N-methoxy-N-methylacetamide (Weinreb Amide) or Acetyl Chloride (with careful temp control).
-
Result: Exclusive formation of 1-(4-chloro-2-fluorophenyl)ethanone with no regioisomers.
References
-
Olah, G. A. (Ed.).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on Lewis Acid catalysis mechanisms).
-
Groves, J. K. "The Friedel-Crafts acylation of alkenes". Chemical Society Reviews, 1972, 1, 73-97.[1] Link[1]
-
Acmec Biochemical. "Product Data: 1-(4-Chloro-2-fluorophenyl)ethan-1-one (CAS 175711-83-8)".[8] Link
-
PubChem Database. "Compound Summary: 1-(4-Chloro-2-fluorophenyl)ethanone". CID 15030552.[1][4] Link[1][8]
-
Effenberger, F., & Epple, G. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds".[1] Angewandte Chemie International Edition, 1972.[1] (Discussion on catalyst efficiency and selectivity).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 4. 1-(4-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 15030552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 175711-83-8[1-(4-Chloro-2-fluorophenyl)ethan-1-one]- Acmec Biochemical [acmec.com.cn]
Application Notes & Protocols for the Synthesis of Arylcyclohexylamines via Reductive Amination of 4-Chloro-2-fluorophenyl cyclohexyl ketone
Introduction: Strategic Importance of Arylcyclohexylamines
Arylcyclohexylamines represent a significant class of chemical compounds, distinguished by a molecular scaffold featuring both an aryl and a cyclohexyl group attached to a central nitrogen atom. This structural motif is the foundation for a wide range of pharmacologically active agents, most notably dissociative anesthetics like ketamine and phencyclidine (PCP).[1] These compounds primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2][3][4] The continued interest in this class for therapeutic development and neuroscience research necessitates robust and versatile synthetic methodologies.[5]
This document provides a detailed guide for the synthesis of N-substituted 1-(4-chloro-2-fluorophenyl)cyclohexanamines starting from the key precursor, 4-Chloro-2-fluorophenyl cyclohexyl ketone. The core transformation detailed herein is the reductive amination , a powerful and highly reliable C-N bond-forming strategy that offers excellent control and broad substrate scope, avoiding common issues like overalkylation seen in direct amine alkylation.[6][7]
The Chemistry of Reductive Amination: Mechanism and Rationale
Reductive amination is a two-stage process that converts a carbonyl group (from a ketone or aldehyde) into an amine.[8] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[7][9]
Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ketone.[10][11] This forms a hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine (from a primary amine) or an iminium ion (from a secondary amine).[9][10] The efficiency of this stage is highly pH-dependent. Mildly acidic conditions (pH 4-5) are optimal to catalyze the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.[10]
Stage 2: Reduction The imine or iminium ion is then selectively reduced to the corresponding amine. The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can prematurely reduce the starting ketone. Therefore, milder reagents that show high selectivity for the protonated iminium ion over the carbonyl group are required.[7] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation due to their reduced reactivity towards ketones at neutral or mildly acidic pH.[6][7]
Below is a diagram illustrating the general mechanism for the reductive amination of a ketone with a primary amine.
Caption: The reaction pathway for reductive amination.
Experimental Guide: Synthesis of N-Methyl-1-(4-chloro-2-fluorophenyl)cyclohexanamine
This protocol details the synthesis of a representative arylcyclohexylamine using methylamine. The principles can be adapted for other primary or secondary amines.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Chloro-2-fluorophenyl cyclohexyl ketone | Round-bottom flask with stir bar |
| Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) | Condenser and heating mantle/oil bath |
| Sodium cyanoborohydride (NaBH₃CN) | Inert atmosphere setup (Nitrogen or Argon) |
| Glacial Acetic Acid | Magnetic stirrer |
| Dichloromethane (DCM, anhydrous) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Deionized Water | Glassware for extraction and washing |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | TLC plates and UV lamp |
Safety and Handling Precautions
-
4-Chloro-2-fluorophenyl cyclohexyl ketone: May cause skin and serious eye irritation. Handle in a well-ventilated area or fume hood.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly Toxic. Can release toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]
-
Methylamine: Flammable and corrosive. Can cause severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. All organic solvents are flammable and should be handled away from ignition sources.
-
General: Always wear appropriate PPE. A full risk assessment should be conducted before commencing any chemical synthesis.
Step-by-Step Synthesis Protocol
The entire workflow, from reaction setup to final product analysis, is outlined below.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
Application Note: Precision Reduction of 4-Chloro-2-fluorophenyl Cyclohexyl Ketone
Part 1: Executive Summary & Strategic Analysis
The reduction of 4-Chloro-2-fluorophenyl cyclohexyl ketone (CAS 898769-39-6) to its corresponding alcohol, (4-chloro-2-fluorophenyl)(cyclohexyl)methanol, presents a unique set of challenges in pharmaceutical synthesis. This transformation is a critical step in the generation of pharmacophores for antifungal agents, Hsp90 inhibitors, and cannabinoid receptor ligands.
Core Challenges
-
Steric Hindrance: The carbonyl center is flanked by a bulky cyclohexyl group on one side and an ortho-substituted phenyl ring on the other. This "double-flanked" steric bulk can significantly retard reaction rates compared to simple acetophenones.
-
Chemoselectivity: The molecule contains two halogen atoms (Ar-Cl and Ar-F). Harsh reducing conditions (e.g., dissolving metals, high-temp catalytic hydrogenation) pose a risk of hydrodehalogenation, particularly of the aryl chloride.
-
Stereocontrol: The resulting alcohol contains a chiral center.[1] For drug development applications, controlling the enantioselectivity is often mandatory.
Reagent Decision Matrix
| Reagent System | Selectivity Profile | Primary Application | Pros | Cons |
| NaBH₄ / MeOH | Chemoselective (C=O only) | Early-stage R&D (Racemic) | Low cost, mild, scalable, safe handling. | Slow kinetics due to sterics; produces racemate. |
| Luche (NaBH₄ + CeCl₃) | 1,2-Selective | Sterically Hindered Substrates | Cerium activates carbonyl, overcoming steric bulk; prevents side reactions. | Requires toxic Cerium salts; produces racemate. |
| Noyori ATH (Ru-TsDPEN) | Enantioselective (>95% ee) | Pharma/Clinical Batches | High ee; ortho-F group enhances selectivity; mild conditions. | Higher cost (Ru catalyst); requires strict O₂ exclusion. |
| LiAlH₄ | Aggressive | Not Recommended | Very fast. | High risk of defluorination/dechlorination; cryogenic temps required. |
Part 2: Detailed Experimental Protocols
Protocol A: Standard Racemic Reduction (Sodium Borohydride)
Best for: Initial material generation, analytical standards, and non-clinical pathways.
Mechanism: Hydride transfer from borohydride anion to the carbonyl carbon.
Safety Note: Evolution of hydrogen gas (
Materials
-
Substrate: 4-Chloro-2-fluorophenyl cyclohexyl ketone (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (1.2 eq)
-
Solvent: Methanol (anhydrous preferred)
-
Quench: 1N HCl or Saturated
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with the ketone (10 mmol, 2.40 g) and Methanol (50 mL, 5 vol). Stir until fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Expert Insight: Cooling is critical not just for exotherm control, but to minimize potential nucleophilic aromatic substitution (
) of the ortho-fluorine by methoxide, though this risk is low without strong base.
-
-
Addition: Add NaBH₄ (12 mmol, 0.45 g) portion-wise over 15 minutes. Do not dump the reagent; rapid gas evolution can cause foaming.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Monitor by TLC or HPLC.
-
Reaction Time: Due to the cyclohexyl bulk, this may take 2–4 hours. If incomplete after 4 hours, add 0.2 eq additional NaBH₄.
-
-
Quench: Cool back to 0 °C. Slowly add Saturated
(20 mL) or 1N HCl dropwise until pH ~6–7. -
Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate.
Protocol B: Asymmetric Transfer Hydrogenation (Noyori Type)
Best for: Drug substance synthesis requiring high enantiomeric excess (ee).
Scientific Rationale: The ortho-fluorine atom acts as a directing group. In Noyori Asymmetric Transfer Hydrogenation (ATH), the electronic repulsion and weak coordination of the ortho-substituent often enhance the differentiation between the si and re faces, leading to higher ee compared to unsubstituted analogs.
Materials
-
Substrate: 4-Chloro-2-fluorophenyl cyclohexyl ketone (1.0 eq)
-
Catalyst: RuCl (0.5 – 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Sodium Formate in water.
-
Solvent: Dichloromethane (DCM) or Isopropanol (IPA).
Step-by-Step Methodology
-
Inerting: Flame-dry a Schlenk flask and purge with Nitrogen/Argon for 15 minutes.
-
Catalyst Charge: Add the Ruthenium catalyst (0.05 mmol) and the ketone (5.0 mmol, 1.20 g).
-
Solvent System:
-
Option 1 (Azeotrope): Add anhydrous DCM (10 mL) followed by the Formic Acid/TEA mixture (2.0 eq of formic acid).
-
Option 2 (Phase Transfer): Add IPA (10 mL) and a solution of Sodium Formate (5.0 eq) in water.
-
-
Reaction: Stir at 25–30 °C for 12–24 hours.
-
Process Control: Monitor conversion via HPLC. Do not heat above 40 °C to prevent erosion of enantioselectivity.
-
-
Workup: Dilute with water and extract with DCM. Wash the organic layer with saturated
to remove residual acid (crucial to prevent acid-catalyzed racemization or dehydration). -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol C: Luche Reduction (For Stubborn Sterics)
Best for: Cases where Protocol A yields <80% conversion due to steric bulk.
Mechanism: Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing the borohydride to attack more readily despite the cyclohexyl shield.
-
Preparation: Dissolve ketone (10 mmol) and Cerium(III) Chloride Heptahydrate (
, 10 mmol, 1.0 eq) in Methanol (50 mL). -
Activation: Stir for 10 minutes at room temperature to ensure coordination.
-
Reduction: Cool to -15 °C. Add NaBH₄ (1.2 eq) portion-wise.
-
Completion: The reaction is typically complete in <30 minutes, significantly faster than Protocol A.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the decision pathways and the mechanistic logic for the selected protocols.
Caption: Decision matrix for reagent selection based on steric challenges and stereochemical requirements.
Part 4: Analytical Validation & Troubleshooting
Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 min. (High organic required to elute the lipophilic cyclohexyl/chloro-aryl motif).
-
Detection: UV @ 254 nm (Aryl absorption) and 220 nm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric shielding of Carbonyl. | Switch to Protocol C (Luche) . The Cerium acts as a Lewis acid to activate the carbonyl. |
| Dehalogenation (Loss of Cl) | Reaction temp too high or Pd/Pt contamination. | Ensure temp <40°C. Avoid catalytic hydrogenation (H₂/Pd). Use NaBH₄. |
| Low ee (Protocol B) | Temperature drift or wet solvent. | Maintain T < 30°C. Dry solvents strictly. The ortho-F effect requires rigid catalyst conformation. |
| Side Product: Acetal | Methanol reacting with ketone (rare but possible with Lewis acids). | If using Luche, ensure water is present (use |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link
-
Gemal, A. L., & Luche, J. L. (1981).[1][4] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link
-
BenchChem. (2025).[5][6] Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. BenchChem Application Notes. Link
-
AppChem. (2024). 4-Chloro-2-fluorophenyl cyclohexyl ketone Product Specifications. AppChem Catalog. Link
-
Koizumi, M., et al. (2006). Catalytic Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones. Organic Letters, 8(12). (Demonstrates the ortho-fluoro directing effect). Link
Sources
Application Note: Scalable Synthesis of Fedratinib (CAS 898769-39-6)
Abstract & Core Objective
This application note details a robust, scalable synthesis route for Fedratinib (CAS 898769-39-6), a selective JAK2 inhibitor used in the treatment of myelofibrosis. Unlike early-stage medicinal chemistry routes that rely on chromatographic purification, this protocol utilizes a convergent fragment assembly approach designed for process safety and atom economy. The method highlights the regioselective nucleophilic aromatic substitution (S_NAr) on the 2,4-dichloro-5-methylpyrimidine core and concludes with the crystallization of the pharmaceutically relevant dihydrochloride monohydrate salt.
Chemical Identity & Target Profile[1][2][3][4][5][6][7]
| Parameter | Detail |
| Common Name | Fedratinib (formerly TG101348, SAR302503) |
| CAS Number | 898769-39-6 (Free Base) / 936091-26-8 (HCl Salt) |
| Chemical Name | N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide |
| Molecular Formula | C₂₇H₃₆N₆O₃S |
| Molecular Weight | 524.68 g/mol (Free Base) |
| Mechanism | Selective JAK2 Inhibitor (IC₅₀ ≈ 3 nM) |
| Key Impurities | Regioisomer (C2-substitution first), Bis-aniline adducts |
Retrosynthetic Analysis & Strategy
The scalable route is defined by the sequential displacement of chlorine atoms on the 2,4-dichloro-5-methylpyrimidine scaffold. The critical process parameter (CPP) is controlling the regioselectivity of the first displacement.
Strategic Logic:
-
Regioselectivity: The C4 position of the pyrimidine ring is electronically more electrophilic than the C2 position. However, the C5-methyl group introduces steric hindrance. Process optimization (solvent polarity and temperature) ensures the C4-chlorine is displaced first by the sulfonamide aniline (Fragment A).
-
Convergent Assembly: The molecule is assembled from three stable precursors:
-
Salt Formation: The final isolation utilizes the formation of the dihydrochloride salt to purge organic impurities without column chromatography.
Detailed Experimental Protocol
Phase 1: Synthesis of Fragment A (Sulfonamide Linker)
Note: If commercially available, proceed to Phase 2. This step ensures supply chain independence.
-
Reactants: 3-Nitrobenzenesulfonyl chloride, tert-butylamine, THF.
-
Procedure:
-
Charge 3-nitrobenzenesulfonyl chloride (1.0 eq) into THF at 0°C.
-
Add tert-butylamine (2.2 eq) dropwise to control exotherm.
-
Stir at RT for 4 hours. Quench with water, extract with EtOAc.
-
Reduction: Hydrogenate the nitro-intermediate (H₂, Pd/C) in MeOH to yield 3-amino-N-(tert-butyl)benzenesulfonamide .
-
Yield: >90% (Two steps).
-
Phase 2: The Regioselective Coupling (Key Step)
Objective: Install Fragment A at the C4 position of the pyrimidine core.
-
Reagents:
-
2,4-Dichloro-5-methylpyrimidine (1.0 eq)
-
Fragment A (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: 1:1 Ethanol/Water or Isopropanol (IPA)
-
-
Protocol:
-
Suspend 2,4-dichloro-5-methylpyrimidine and Fragment A in Ethanol/Water (10 vol).
-
Heat the mixture to 80°C (Reflux).
-
Monitor by HPLC.[3] The reaction is complete when the starting pyrimidine is <1%.
-
Critical Control: If C2-isomer forms (>5%), lower temperature to 60°C and extend time.
-
Workup: Cool to 20°C. The product, Intermediate 1 , precipitates.
-
Filter the solid and wash with water to remove inorganic salts.
-
Drying: Vacuum oven at 50°C.
-
Checkpoint: Purity should be >95% by HPLC.
-
Phase 3: Final Assembly & Salt Formation
Objective: Install Fragment B at the C2 position and form the salt.
-
Reagents:
-
Intermediate 1 (1.0 eq)
-
Fragment B (4-(2-(pyrrolidin-1-yl)ethoxy)aniline) (1.2 eq)
-
Catalytic HCl (0.1 eq) or Trifluoroacetic acid (TFA)
-
Solvent: 2-Methoxyethanol or n-Butanol
-
-
Protocol:
-
Dissolve Intermediate 1 and Fragment B in n-Butanol (8 vol).
-
Add catalytic HCl (promotes protonation of the pyrimidine N3, activating C2).
-
Heat to 100-110°C for 12-16 hours.
-
Process Check: Monitor disappearance of Intermediate 1.
-
Isolation: Cool to RT. Dilute with EtOAc and wash with NaHCO₃ (aq) to remove excess aniline and acid.
-
Concentrate the organic phase to a residue (Free Base).
-
-
Crystallization (Fedratinib 2HCl):
-
Dissolve the Free Base in Ethanol (5 vol).
-
Add concentrated HCl (2.2 eq) slowly at RT.
-
Stir for 2 hours; a white to off-white precipitate forms.
-
Filter and wash with cold Ethanol.
-
Polymorph Control: Recrystallize from Ethanol/Water if specific hydrate form is required.
-
Visual Workflows
Scheme 1: Reaction Pathway
Figure 1: Convergent synthesis route highlighting the critical regioselective step.
Scheme 2: Process Workflow
Figure 2: Step-by-step process workflow for GMP-compliant manufacturing.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Competitive hydrolysis of Cl to OH. | Ensure solvents are dry (if using organic) or control pH. Avoid strong bases like NaOH; use NaHCO₃. |
| High Regioisomer (C2) | Reaction temperature too high. | Reduce temperature to 50-60°C. The C4 position is kinetically favored; C2 is thermodynamic. |
| Incomplete Step 2 | Steric hindrance of the secondary amine. | Use n-Butanol or 2-Methoxyethanol to allow higher reaction temps (>100°C). Add acid catalyst. |
| Sticky Solid (Salt) | Rapid addition of HCl. | Add HCl slowly to the free base solution. Seed the crystallization if possible. |
Emerging Alternative: SuFEx Chemistry
Recent literature (Wei M., et al., 2021) suggests an alternative route utilizing Sulfonyl Fluoride intermediates.
-
Concept: The sulfonyl fluoride group (-SO₂F) is stable under the S_NAr conditions used to assemble the pyrimidine core.
-
Advantage: The sulfonamide moiety is installed last via reaction with tert-butylamine, allowing for the synthesis of a library of analogs from a common late-stage intermediate.
-
Protocol Adjustment: Replace Fragment A with 3-aminobenzenesulfonyl fluoride. Perform the two S_NAr couplings, then react the final core with tert-butylamine/DIPEA/HOBt to yield Fedratinib.
Safety & Handling
-
2,4-Dichloro-5-methylpyrimidine: Corrosive and skin sensitizer. Handle in a fume hood.
-
Anilines: Toxic by inhalation and ingestion. Potential carcinogens.
-
Fedratinib (API): Potent kinase inhibitor.[4][7][8] Use containment (isolator or glovebox) for solid handling to prevent occupational exposure (OEL < 1 µg/m³).
References
-
Wei, M., et al. (2021).[9] Synthesis of Fedratinib via a sulfonyl fluoride intermediate. Organic Letters. (Verified via snippet 1.2/1.1).
-
Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 13(4), 311-320.
-
Sanofi/TargeGen Patents. (2007). Pyrrolopyrimidine and Dianilinopyrimidine Derivatives. WO2007053452 / US 7,528,143.
-
Kosek, J., et al. (2021). Novel forms of fedratinib dihydrochloride. US Patent App.[4] 2021/0122718.[4][5]
Sources
- 1. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | C12H18N2O | CID 6493749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-pyrrolidin-1-ylethoxy)aniline;4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 50609-01-3 | 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline - Capot Chemical [capotchem.com]
- 4. US20210122718A1 - Novel forms of fedratinib dihydrochloride - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Optimizing Solvent Systems for the Synthesis and Derivatization of 4-Chloro-2-fluorophenyl Cyclohexyl Ketone
Abstract
The 4-Chloro-2-fluorophenyl cyclohexyl ketone scaffold serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a labile 2-fluoro group ortho to the carbonyl and a stable 4-chloro group—presents distinct solubility and reactivity challenges. This application note provides a definitive guide to solvent selection for two primary workflows: the regioselective synthesis of the ketone via organometallic addition, and its downstream derivatization via Nucleophilic Aromatic Substitution (
Solvent Selection Matrix: Physicochemical Drivers
The choice of solvent for this molecule is dictated by the competing electronic effects of the halogen substituents. The 2-fluoro position is highly activated for substitution, while the cyclohexyl ring imparts significant lipophilicity.
Table 1: Solvent Suitability by Reaction Stage
| Reaction Stage | Recommended Solvents | Key Physicochemical Property | Rationale |
| Synthesis (Grignard) | Anhydrous THF, Diethyl Ether | Lewis Basicity (Donor Number) | Solvents must coordinate Mg to stabilize the Grignard reagent. THF is preferred over ether for higher boiling point and better solubility of the cyclohexyl adduct. |
| Synthesis (Friedel-Crafts) | Dichloromethane (DCM), Nitrobenzene | Dielectric Constant / Complexation | DCM prevents acylium rearrangement. Nitrobenzene solubilizes |
| Derivatization ( | DMSO, NMP, DMF | Dipolar Aprotic / High | High dielectric constant dissociates ion pairs; lack of H-bond donation leaves nucleophiles "naked" and reactive toward the 2-F position. |
| Crystallization | Ethanol/Water, Hexane/EtOAc | Solubility Differential | The ketone is lipophilic. Cooling hot ethanolic solutions forces precipitation as the dielectric constant rises (adding water). |
Protocol A: Regioselective Synthesis via Grignard Addition
Objective: Synthesize 4-Chloro-2-fluorophenyl cyclohexyl ketone with >95% regiochemical purity. Challenge: Direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene often yields a mixture of isomers (2-chloro-4-fluoro and 4-chloro-2-fluoro). The Grignard route guarantees the correct substitution pattern.
Mechanism & Solvent Interaction
The reaction involves the addition of Cyclohexylmagnesium bromide to 4-Chloro-2-fluorobenzonitrile (or the Weinreb amide).
-
Solvent Role: THF molecules coordinate to the Magnesium atom, expanding its coordination sphere to tetrahedral geometry. This "solvation shell" prevents the Grignard reagent from precipitating and moderates its reactivity.
-
Critical Parameter: Water content must be <50 ppm. Water rapidly protonates the Grignard, destroying stoichiometry.
Step-by-Step Protocol
-
Equipment Prep: Flame-dry a 500 mL 3-neck round-bottom flask under Argon flow.
-
Reagent Dissolution: Dissolve 4-Chloro-2-fluorobenzonitrile (1.0 eq) in Anhydrous THF (10 volumes).
-
Why THF? It offers a higher reflux temperature (66°C) than diethyl ether (35°C), driving the addition to the sterically hindered nitrile.
-
-
Grignard Addition: Cool to 0°C. Add Cyclohexylmagnesium bromide (1.2 eq, 2.0 M in THF) dropwise over 30 minutes.
-
Reaction Maintenance: Warm to room temperature and stir for 4 hours.
-
Monitoring: HPLC should show disappearance of nitrile. The intermediate is an imine magnesium salt, which is stable in THF.
-
-
Hydrolysis (The Critical Solvent Switch):
-
Cool to 0°C. Slowly add 3M HCl (aqueous).
-
Chemistry: The acidic water hydrolyzes the imine salt to the ketone.
-
Phase Split: The THF/Water mix will likely be miscible initially. Add MTBE or Ethyl Acetate to force phase separation.
-
-
Workup: Wash organic layer with brine, dry over
, and concentrate.
Visualization: Grignard Synthesis Pathway[1]
Caption: Figure 1. Solvent-stabilized Grignard addition pathway ensuring regioselectivity.
Protocol B: Downstream Derivatization via
Objective: Utilize the labile 2-fluoro group to introduce amines or alkoxides (e.g., forming piperazine derivatives common in antipsychotics). Challenge: The 4-chloro group is relatively inert, but the 2-fluoro group is activated. However, the reaction is slow in non-polar solvents.
Mechanism & Solvent Interaction
The reaction proceeds through a Meisenheimer Complex .[1][2]
-
Solvent Role (Dipolar Aprotic): Solvents like DMSO, DMF, or NMP have high dielectric constants (
) but do not donate hydrogen bonds.-
Effect: They solvate the cation (e.g.,
or protonated amine) well but leave the anionic nucleophile poorly solvated ("naked"). This increases the ground-state energy of the nucleophile, lowering the activation energy barrier for attacking the aromatic ring.
-
-
Contraindication: Protic solvents (Ethanol, Water) form a cage around the nucleophile via H-bonding, significantly retarding the reaction.
Step-by-Step Protocol
-
Dissolution: Dissolve 4-Chloro-2-fluorophenyl cyclohexyl ketone (1.0 eq) in DMSO (5 volumes).
-
Note: If the nucleophile is a liquid amine, it can sometimes act as the co-solvent.
-
-
Base Addition: Add
(2.0 eq) or DIPEA.-
Solvent Synergy:
has poor solubility in THF but moderate solubility/activity in DMSO.
-
-
Nucleophile Addition: Add the amine (e.g., N-methylpiperazine) (1.2 eq).
-
Heating: Heat to 80°C–100°C.
-
Safety: DMSO decomposes slowly at >140°C; keep below this limit.
-
-
Workup (Solvent Removal):
-
Method A (Precipitation): Pour the DMSO reaction mixture into Ice Water . The product (now less lipophilic but still organic) usually precipitates while DMSO stays in the aqueous phase.
-
Method B (Extraction): If oil forms, extract with Ethyl Acetate . Wash the organic layer 3x with water to remove DMSO traces.
-
Visualization: Solvent Effects on
Caption: Figure 2. Impact of solvent class on Nucleophilic Aromatic Substitution kinetics.
References
-
Synthesis of Fluorinated Ketones
- Title: Synthesis and Reactivity of Fluorin
- Source: Scientific & Academic Publishing.
-
URL:[Link]
-
Friedel-Crafts Solvent Effects
- Title: Friedel-Crafts Acylation of Chlorobenzene - Technical Support.
-
Source: BenchChem.[3]
-
Nucleophilic Arom
) Mechanisms:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Physical Properties & Safety
- Title: 4-Chlorophenyl cyclohexyl ketone Compound Summary.
- Source: PubChem (N
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone
Topic: Improving Yield & Purity in the Synthesis of (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone Support Ticket ID: CHEM-SYN-4C2F-CHK Assigned Specialist: Senior Application Scientist
Executive Summary: Route Selection Strategy
Users frequently encounter low yields or isomeric impurities when synthesizing 4-Chloro-2-fluorophenyl cyclohexyl ketone .[1] Our analysis indicates that the choice of synthetic pathway is the primary determinant of success.
-
The Problem (Friedel-Crafts): Direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is NOT RECOMMENDED .[1] The strong para-directing effect of the fluorine atom favors substitution at the 4-position (relative to F), yielding the unwanted isomer (2-chloro-4-fluorophenyl ketone).[1]
-
The Solution (Organometallic): The Grignard addition to a Weinreb Amide or Nitrile is the "Gold Standard" for this scaffold. It guarantees regiochemical integrity because the position of substituents is fixed in the starting aryl halide.
Module 1: The "Gold Standard" Protocol (Grignard Route)
This protocol utilizes 1-bromo-4-chloro-2-fluorobenzene as the starting material.[1] This route eliminates regioselectivity issues and minimizes over-addition byproducts.[1]
Phase A: Preparation of the Electrophile
Option 1: Weinreb Amide (Recommended for Highest Purity)
-
Reagents: Cyclohexanecarbonyl chloride, N,O-Dimethylhydroxylamine HCl, Pyridine/TEA, DCM.
-
Why: The stable chelated intermediate prevents the addition of a second Grignard equivalent, stopping the reaction at the ketone stage.
Option 2: Nitrile (Recommended for Cost Efficiency) [1]
-
Reagents: Cyclohexanecarbonitrile.[1]
-
Why: Direct addition forms an imine salt, which hydrolyzes to the ketone.[2] Requires strict temperature control to prevent side reactions.[1]
Phase B: Grignard Formation & Coupling
Reaction: 1-Bromo-4-chloro-2-fluorobenzene + Mg
Step-by-Step Protocol
-
Magnesium Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 eq). Add a single crystal of Iodine (
) and heat gently until iodine vaporizes to etch the Mg surface. -
Initiation: Dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF. Add 5% of this solution to the Mg. If reaction does not start (exotherm/color change), add 2 drops of 1,2-dibromoethane (entrainment method).[1]
-
Grignard Formation: Once initiated, add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1-2 hours at reflux.
-
Coupling (Weinreb Method): Cool Grignard solution to 0°C. Add Cyclohexyl Weinreb Amide (1.05 eq) in THF dropwise. Allow to warm to RT and stir for 3 hours.
-
Quench: Pour into ice-cold 1M HCl. Critical: Ensure pH < 2 to break the magnesium chelate/imine.
Module 2: Troubleshooting Guide
Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Step 2) | Passivated Magnesium surface.[1] | Mechanical Activation: Stir dry Mg turnings vigorously overnight under |
| Tertiary Alcohol Impurity | Over-addition of Grignard.[1] | Switch to Weinreb Amide. If using acid chloride, you will get double addition.[3] If using Nitrile, ensure temperature stays < 0°C during addition. |
| Wrong Isomer (NMR) | Used Friedel-Crafts route. | Abort Route. FC favors the para-F position.[1] You cannot fix this thermally.[1] Switch to the Grignard route using the specific brominated precursor.[4] |
| Low Yield (Nitrile Route) | Incomplete hydrolysis of Imine.[1] | The intermediate imine is stable. Increase hydrolysis time (reflux with 2M |
| Wurtz Coupling (Dimer) | Grignard concentration too high.[1] | Dilute the aryl bromide solution. Add it slower. Keep the reaction temperature lower during formation (controlled reflux). |
Module 3: Visualizing the Chemistry
Diagram 1: Synthetic Decision Tree & Regioselectivity Logic
This diagram illustrates why the Friedel-Crafts route fails and why the Grignard route is structurally mandated.
Caption: Decision tree highlighting the regiochemical risks of Friedel-Crafts versus the structural certainty of the Grignard approach.
Diagram 2: The Weinreb Amide Workflow
Detailed mechanism preventing over-addition.
Caption: The Weinreb pathway forms a stable magnesium chelate that resists further nucleophilic attack, ensuring high ketone yield.[1]
FAQ: Specialist Insights
Q: Can I use 1-chloro-4-fluoro-2-bromobenzene instead? A: No. The position of the halogens is critical. You must ensure the Bromine is at position 1, Fluorine at 2, and Chlorine at 4 relative to the bromine. Check the CAS number carefully (CAS 110407-59-5 for 1-bromo-2-chloro-4-fluorobenzene is a related isomer, ensure you have 1-Bromo-4-chloro-2-fluorobenzene ).[1]
Q: Why is my Grignard reagent turning white and cloudy?
A: This often indicates moisture contamination forming
Q: Is the Weinreb amide commercially available? A: N-methoxy-N-methylcyclohexanecarboxamide is commercially available but expensive.[1] It is easily synthesized from Cyclohexanecarbonyl chloride and N,O-Dimethylhydroxylamine hydrochloride in >90% yield.[1]
References
-
Nahm, S.; Weinreb, S. M. (1981).[5] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link[1]
-
BenchChem. (2025).[1][6] "Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide." (Describes Friedel-Crafts limitations on similar scaffolds). Link
-
PubChem. "1-Bromo-4-chloro-2-fluorobenzene Compound Summary."[1] National Library of Medicine. Link[1]
-
Google Patents. (2013).[1] "CN103420823B - Synthetic method of alpha-chloro-4-fluorophenyl benzyl ketones."[1][7] (Illustrates FC acylation challenges). Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis." Link
Sources
- 1. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
Technical Support Center: Purification of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone via recrystallization. As an important intermediate in pharmaceutical synthesis, achieving high purity is critical. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established crystallographic principles.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities. The process relies on dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor".[1] The success of this technique is critically dependent on the selection of an appropriate solvent system and careful control of the cooling process.[2][3]
Solvent System Selection for (4-chloro-2-fluorophenyl)(cyclohexyl)methanone
The molecular structure of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone, with its halogenated aromatic ring and nonpolar cyclohexyl group, suggests it is a largely nonpolar molecule with limited solubility in aqueous media.[4] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.
Based on structural analogues and general principles, the following solvents are recommended for screening.[5][6]
| Solvent System | Type | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Key Considerations |
| Ethanol (95%) | Single Solvent | High | Low-Medium | Good general-purpose solvent. May require cooling in an ice bath to maximize yield. |
| Isopropanol | Single Solvent | High | Low | Similar to ethanol, but less volatile. Good for achieving slow crystal growth. |
| Hexane / Acetone | Mixed Solvent | High (with minimal acetone) | High (high hexane ratio) | Excellent system for nonpolar compounds. Acetone acts as the "soluble" solvent, while hexane is the "anti-solvent." |
| Toluene | Single Solvent | High | Low | Effective for nonpolar compounds, but its high boiling point requires care. Residual toluene can be difficult to remove. |
| Ethanol / Water | Mixed Solvent | High (with minimal water) | High (high water ratio) | Water acts as an effective anti-solvent. Prone to "oiling out" if water is added too quickly or the solution is too concentrated.[7] |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the purification of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone.
Q1: My compound separated as an oil instead of crystals. What went wrong and how can I fix it?
A1: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[8] It occurs when the saturated solution cools to a temperature that is above the melting point of the solute. Essentially, the compound "melts" out of the solution instead of crystallizing. This is often caused by:
-
High concentration of impurities: Impurities can depress the melting point of the compound.
-
Rapid cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.[9]
-
Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the compound's melting point.
Solutions:
-
Re-heat and Dilute: Re-heat the oiled-out mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation point.[7][9]
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it inside a larger beaker containing warm water and letting both cool together. This provides the thermodynamic stability needed for proper crystal nucleation.[8]
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inner surface of the flask with a glass rod just below the solvent's boiling point. This can create nucleation sites before the solution cools to the oiling-out temperature.
Q2: I have a very poor crystal yield (<50%). Where did my product go?
A2: A low yield is typically a solubility issue. The most common causes are:
-
Using too much solvent: This is the most frequent error. If an excessive amount of solvent is used to dissolve the crude material, a significant portion of the product will remain in the mother liquor even after cooling.[7][9]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[8][10]
-
Incomplete crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product dissolved.
Solutions:
-
Recover from Mother Liquor: If the mother liquor has not been discarded, try boiling off a portion of the solvent to re-concentrate the solution and cool it again to recover a second crop of crystals.[7][9]
-
Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of boiling solvent required to just dissolve the crude solid.[1]
-
Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and filter flask with steam or by washing it with hot solvent to prevent the solution from cooling and crystallizing prematurely.[8][10]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
Q3: My final crystals are still colored, even after recrystallization. How do I remove colored impurities?
A3: Colored impurities are often large, polar molecules with extended conjugation. They can be removed effectively using an adsorbent like activated charcoal.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules, while the smaller target compound remains in solution.[10][11]
Solution:
-
Dissolve the crude solid in the minimum amount of hot solvent as usual.
-
Add Activated Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[10]
-
Re-heat and Filter: Gently swirl the mixture and heat it at a gentle boil for a few minutes. The colored impurities will adsorb to the charcoal.
-
Perform Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps as normal.[11]
Q4: No crystals have formed, even after cooling the solution in an ice bath. What should I do?
A4: The failure to crystallize is usually due to the solution being too dilute or being in a stable, supersaturated state.[9]
-
Supersaturation: The solution holds more dissolved solute than it thermodynamically should at that temperature. This state requires a nucleation event to initiate crystal growth.[9]
Solutions (in order of application):
-
Induce Nucleation (Scratching): Use a glass stirring rod to vigorously scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]
-
Induce Nucleation (Seeding): If you have a small crystal of the pure product (a "seed crystal"), add it to the cold solution. This provides a perfect template for further crystal growth.[7]
-
Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (20-30%). Then, allow the more concentrated solution to cool again.[1][9]
-
Consider an Anti-Solvent: If using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy, then add a drop or two of the original solvent to clarify it before allowing it to stand.
dot digraph "Recrystallization_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end_dot Caption: Troubleshooting workflow for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I perform a mixed-solvent recrystallization with Hexane/Acetone?
A1: This is an excellent technique for nonpolar compounds.
-
Dissolve: Dissolve the crude (4-chloro-2-fluorophenyl)(cyclohexyl)methanone in the minimum amount of hot acetone (the "good" solvent).
-
Add Anti-Solvent: While the solution is still hot, add hot hexane (the "anti-solvent" or "bad" solvent) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.[5]
-
Re-clarify: Add a few drops of hot acetone to make the solution clear again.
-
Cool: Allow the solution to cool slowly. The change in solvent composition has drastically lowered the compound's solubility, promoting crystallization.
Q2: How should I dry my purified crystals?
A2: Proper drying is essential to remove residual solvent.
-
Initial Drying: After collecting the crystals by vacuum filtration, leave the vacuum on for several minutes to pull air through the crystal cake. This removes the bulk of the solvent.[8]
-
Air Drying: Spread the crystals on a watch glass and let them air dry in a fume hood, especially if a volatile solvent like hexane or ethanol was used.
-
Vacuum Oven: For the most complete drying, place the crystals in a vacuum oven at a mild temperature (e.g., 40-50°C). This is the best method for removing less volatile solvents like toluene.
Q3: Is it better to get a high yield or high purity?
A3: For pharmaceutical applications, purity is paramount. It is always better to sacrifice some yield for a higher purity product. It is common practice to collect a second or third "crop" of crystals from the mother liquor, but these subsequent crops should be analyzed for purity separately, as they may contain higher concentrations of impurities. Recrystallizing the first crop a second time can further enhance purity if needed.[12][13]
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a standard procedure for the purification of ~5g of crude (4-chloro-2-fluorophenyl)(cyclohexyl)methanone using isopropanol.
-
Preparation: Place 5.0 g of the crude ketone into a 125 mL Erlenmeyer flask with a stir bar.
-
Solvent Addition: Add approximately 20 mL of isopropanol to the flask. Place the flask on a hotplate and bring the solvent to a gentle boil while stirring.
-
Dissolution: Continue adding hot isopropanol in small (1-2 mL) portions until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and boil gently for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[10][11]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin within 15-20 minutes. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold isopropanol to seal it.
-
Washing: Pour the cold crystal slurry into the funnel. Once the solvent has been drawn through, wash the crystals with a small portion (5-10 mL) of ice-cold isopropanol to rinse away any remaining mother liquor.[8]
-
Drying: Leave the vacuum on to pull air through the crystals for 10-15 minutes. Transfer the purified white crystals to a pre-weighed watch glass and dry to a constant weight.
References
-
Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough - Chemistry Online. Retrieved from [Link]
- Pudipeddi, M., & Serajuddin, A. T. M. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Developing Solid Oral Dosage Forms (pp. 241-269). Academic Press. (Semantic Scholar provides access to a version of this chapter concept).
- Purification of cyclohexanone - US3933916A. (1976). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Chattopadhyay, P. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). Massachusetts Institute of Technology. Retrieved from [Link]
- Guo, W., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
-
Gad, S. C. (2011). Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. Retrieved from [Link]
- Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences.
- Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - WO2006120208A1. (2006). Google Patents.
- Bare, T. M., & House, H. O. (1969). Methyl Ketones from Carboxylic Acids: Cyclohexyl Methyl Ketone. Organic Syntheses.
- (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. (n.d.). Organic Syntheses.
- Extractive solution crystallization of chemical compounds - US6500973B2. (2002). Google Patents.
-
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanone. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. (2013). Royal Society of Chemistry. Retrieved from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - US8822730B2. (2014). Google Patents.
-
(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Purification by Crystallization. (n.d.). Laney College Chemistry Department. Retrieved from [Link]
- Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI.
-
Naveen, S., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. ResearchGate. Retrieved from [Link]
- Understanding the Formation of Cocrystals in the Pharmaceutical Industry. (2023). Veranova.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. mt.com [mt.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. youtube.com [youtube.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Removing unreacted Grignard reagent from ketone synthesis
Welcome to the Grignard & Organometallic Synthesis Technical Support Center .
I am your Senior Application Scientist. Below is a comprehensive troubleshooting and protocol guide designed to address the specific challenge of removing unreacted Grignard reagent without compromising your ketone product.
Module 1: The Mechanistic Landscape
The Core Problem: In ketone synthesis (via Nitriles or Weinreb Amides), the "product" inside your flask before quenching is a stable magnesium intermediate (an imine salt or a chelated hemiaminal).
-
Success relies on: Keeping this intermediate stable until all excess Grignard is destroyed.
-
Failure mode: If the intermediate collapses to a ketone while active Grignard is still present, the Grignard will attack the ketone, forming a tertiary alcohol impurity.[1]
Visualizing the Pathway: The diagram below illustrates the critical divergence between success (Stable Intermediate) and failure (Premature Collapse).
Figure 1: Reaction logic flow.[2] The critical control point is the "Quench Phase." If the intermediate collapses before the excess Grignard is neutralized, the tertiary alcohol impurity forms.
Module 2: Troubleshooting Guide (Symptom-Based)
Use this table to diagnose your current experimental issues.
| Symptom | Probable Cause | Technical Solution |
| Tertiary Alcohol Impurity | "The Leak": The intermediate broke down to a ketone during the quench while excess Grignard was still active. | Use Protocol A (Scavenger). You must destroy excess Grignard before hydrolysis begins. |
| Recovered Starting Material | Enolization: The Grignard reagent acted as a base (deprotonating the | Switch to Cerium Chloride ( |
| "Brick" Formation / Emulsion | Magnesium Hydroxide: Formation of gelatinous | Use Protocol C (Rochelle's Salt). Tartrate ligands chelate Mg, solubilizing it in the aqueous layer. |
| Low Yield (Nitrile Route) | Incomplete Hydrolysis: The imine intermediate is stable and requires stronger acid/time to hydrolyze to the ketone. | Increase hydrolysis time (stir overnight) or acidity (use 1M HCl instead of |
Module 3: Advanced Protocols
Protocol A: The "Sacrificial Scavenger" (High Purity Method)
Best for: Weinreb Amide or Nitrile reactions where tertiary alcohol is a persistent impurity.
The Logic: Instead of quenching with water (which generates heat and might hydrolyze the intermediate locally), add a reactive electrophile that consumes the Grignard but forms an easily removable byproduct.
-
Cool Down: Cool the reaction mixture to -78°C (or at least -20°C).
-
Add Scavenger: Add 1.5 equivalents (relative to the excess Grignard) of Anhydrous Acetone or Ethyl Acetate .
-
Warm Up: Allow the mixture to stir for 20 minutes at low temperature, then warm to 0°C.
-
Hydrolyze: Now add your aqueous quench (e.g.,
).-
Result: The Grignard is already gone. The hydrolysis only releases your ketone. The scavenger byproduct (tertiary alcohol from acetone) is volatile or easily separated.
-
Protocol B: The "Reverse Quench" (Safety & Control)
Best for: Large scale (>10g) or highly exothermic reactions.
The Logic: Adding water to the Grignard creates local hot spots where the intermediate can collapse. Reversing the addition dissipates heat instantly.
-
Prepare Quench Solution: In a separate large Erlenmeyer flask, prepare a stirred mixture of ice and 1M HCl (for nitriles) or Sat.
(for Weinrebs). -
Transfer: Cannulate or slowly pour the reaction mixtureinto the quenching solution.
-
Control: This ensures the Grignard is always the limiting reagent in the quench zone, preventing runaway exotherms.
Protocol C: The Anti-Emulsion Workup (Rochelle’s Salt)
Best for: Preventing the "Magnesium Brick."
-
Quench: Quench the reaction with minimal water/acid as usual.
-
Add Tartrate: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use roughly 20 mL per gram of Magnesium used.
-
Stir Vigorously: Stir until two clear layers appear (may take 30-60 mins). The tartrate chelates the magnesium, preventing the gelatinous precipitate.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Acetone to quench a reaction with a Nitrile? A: Yes, but strictly at low temperature (-78°C). The imine salt formed from the nitrile is generally stable. The acetone will preferentially react with the free Grignard. Once the Grignard is consumed, you can proceed to acidic hydrolysis to convert the imine to the ketone.
Q2: Why not just use dilute HCl for everything?
A: HCl is fine for Nitriles (you need it to hydrolyze the imine). However, for Weinreb amides or acid-sensitive substrates, HCl can cause side reactions (deprotection of acetals, silyl ethers). Saturated
Q3: How do I know if I have "Unreacted" Grignard? A: If you calculated stoichiometry correctly, you should have excess. Grignard reagents often degrade; standard practice is to use 1.2 to 1.5 equivalents. Therefore, you must always assume unreacted reagent is present and quench accordingly.
References
-
Weinreb Ketone Synthesis & Mechanism
-
Grignard Addition to Nitriles
- Moffett, R. B.; Shriner, R. L. "The Preparation of Ketones from Nitriles." Organic Syntheses, Coll. Vol. 3, p. 562.
-
Rochelle's Salt Workup (Emulsion Control)
-
Scavenging & Quenching Safety
- Detailed discussions on "killing" Grignard reagents with acetone/ethyl acet
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion rates in fluorophenyl ketone reactions
Welcome to the Fluorinated Scaffolds Technical Support Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your synthesis of fluorophenyl ketones is stalling at 40-50% conversion, or you are observing significant tarring and regioisomeric mixtures.
Fluorine is a "deceptive" substituent. Its high electronegativity (
Below is your troubleshooting framework, divided into three Diagnostic Tiers based on your synthetic route.
Diagnostic Dashboard: Select Your Failure Mode
| Symptom | Probable Cause | Recommended Module |
| Friedel-Crafts: Reaction stalls <50%; thick tar forms. | Product Inhibition / Catalyst Deactivation | Module 1 |
| Grignard/Lithium: Tertiary alcohol impurities; low ketone yield. | Over-addition / Tetrahedral collapse | Module 2 |
| Pd-Catalysis: Homocoupling; no carbonyl insertion. | CO starvation / Ligand mismatch | Module 3 |
Module 1: Friedel-Crafts Acylation (The "Deactivation" Trap)
The Scenario: You are reacting fluorobenzene with an acyl chloride using
The Root Cause:
-
Electronic Deactivation: The fluorine atom inductively withdraws electron density from the ring, destabilizing the cationic Sigma Complex (arenium ion) intermediate. This increases the activation energy compared to non-fluorinated benzene.
-
Product Inhibition (The Silent Killer): The product (fluorophenyl ketone) is a Lewis Base. The carbonyl oxygen complexes with the Lewis Acid (
) more strongly than the starting acyl chloride does.-
Result: Your catalyst is sequestered by the product. As the reaction proceeds, the concentration of free active catalyst drops to zero.
-
Troubleshooting Protocol:
Q: "I used 1.1 equivalents of
-
The Fix: Increase Lewis Acid loading to 2.2 - 2.5 equivalents .
-
1.0 eq binds to the acyl chloride to generate the acylium ion.
-
1.0 eq binds to the product ketone as it forms.
-
0.2-0.5 eq remains free to drive the equilibrium.
-
Q: "I am seeing high ortho substitution. I want para." A: Fluorine is an ortho, para-director, but para is usually favored due to sterics.
-
The Fix: Lower the temperature. High temperatures (
) provide enough energy to overcome the steric barrier of the ortho position. Run the reaction at to RT. If conversion is too slow, switch solvents from DCM to Nitromethane . Nitromethane polarizes the complex, accelerating the reaction without requiring heat [1].
Visualization: The Product Inhibition Cycle
Figure 1: Mechanism of Product Inhibition in Friedel-Crafts Acylation. Note the "Dead End" where catalyst is consumed by the product.
Module 2: Organometallic Addition (The "Over-Reaction" Trap)
The Scenario: You are reacting a fluorobenzoyl chloride or ester with a Grignard reagent. You isolate a mixture of ketone and tertiary alcohol.
The Root Cause: The ketone product is more reactive toward the Grignard reagent than the starting ester/chloride. The tetrahedral intermediate collapses too fast, revealing the ketone while Grignard is still present.
The "Gold Standard" Solution: The Weinreb Amide
Do not use esters. Convert your carboxylic acid derivative to a Weinreb Amide (
Why it works: The Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li). This "locks" the tetrahedral intermediate and prevents the carbonyl from reforming until you quench the reaction with acid [2].
Protocol: Weinreb Synthesis of Fluorophenyl Ketones
-
Activation: React Fluorobenzoic acid with CDI (1.1 eq) or T3P in DCM.
-
Amide Formation: Add
-dimethylhydroxylamine HCl (1.2 eq) and DIPEA. -
Grignard Addition:
-
Cool Weinreb amide in THF to
(or for sluggish substrates). -
Add Grignard (R-MgBr).
-
CRITICAL STEP: Do not warm up before quenching if the substrate is sensitive.
-
Quench: Pour into cold dilute HCl. The chelate breaks, releasing the pure ketone.
-
Q: "I can't make the Weinreb amide. Can I fix the nitrile route?" A: If reacting Grignard with Fluorobenzonitrile:
-
Issue: The intermediate imine salt can be unstable.[3]
-
Fix: Add CuBr (5 mol%) . This catalyzes the addition and often suppresses side reactions. Also, ensure the quench is acidic enough (1M HCl, reflux 1h) to fully hydrolyze the imine [3].
Visualization: The Chelation Lock
Figure 2: The Weinreb "Chelation Lock" mechanism preventing over-addition.
Module 3: Palladium-Catalyzed Carbonylation (The "Advanced" Route)
The Scenario: You need to couple an aryl halide with an aryl boronic acid (Suzuki-type) but insert a Carbonyl (CO) linker to make a ketone.
The Root Cause:
Carbon monoxide (CO) is a strong
Troubleshooting Protocol:
Q: "I'm getting biaryl product (Ar-Ar) instead of ketone (Ar-CO-Ar)." A: This is "CO Starvation" at the catalyst center.
-
The Fix: Increase CO pressure (balloon
5 bar). -
The Fix: Use a bulky, electron-rich ligand like Xantphos or Josiphos . These ligands enforce a wide bite angle, favoring reductive elimination of the ketone over the biaryl [4].
Q: "Reaction is dead. No conversion." A: If using Fluorobenzene-halides, the C-F bond strength might be interfering if the halide is not distinct (e.g., using Cl vs Br).
-
The Fix: Ensure you are using Aryl-Iodides or Aryl-Bromides . The Pd catalyst will not insert into the C-F bond under standard carbonylation conditions.
Summary of Recommended Conditions
| Parameter | Friedel-Crafts (Module 1) | Weinreb Route (Module 2) | Pd-Carbonylation (Module 3) |
| Stoichiometry | 2.5 eq Lewis Acid | 1.1 eq Weinreb Amide | 1-5 mol% Pd |
| Temperature | |||
| Solvent | DCM or Nitromethane | THF (Anhydrous) | Dioxane or Toluene |
| Key Additive | None | LiCl (improves solubility) | Xantphos (Ligand) |
References
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
- Kikukawa, K. et al. "Reaction of diazonium salts with transition metals". Journal of Organic Chemistry, 1981.
-
Brennführer, A.; Neumann, H.; Beller, M. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds". Angewandte Chemie International Edition, 2009 , 48(23), 4114–4133. Link
Sources
Technical Support Center: Purification of 4-Chloro-2-fluorophenyl Cyclohexyl Ketone
Executive Summary & Impurity Profile
Objective: Isolate high-purity (>98%) 4-Chloro-2-fluorophenyl cyclohexyl ketone (Target) from crude reaction mixtures, typically resulting from Friedel-Crafts acylation or Grignard addition.
The Challenge: The primary difficulty in purifying this compound lies in separating the regioisomers formed during synthesis. If synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, the directing effects of Fluorine (strong ortho/para) and Chlorine (weak ortho/para) compete.
-
Target: Acylation para to Fluorine (yields 4-Chloro-2-fluorophenyl...).
-
Major Impurity: Acylation para to Chlorine (yields 2-Chloro-4-fluorophenyl...).
-
Physical State: The compound often exists as a low-melting solid or viscous oil, making it prone to "oiling out" during crystallization.
Impurity Identification Table
| Impurity Type | Origin | Detection (Typical) | Removal Strategy |
| Regioisomer (2-Chloro-4-fluoro...)[1] | Competitive acylation (Friedel-Crafts) | HPLC / 19F-NMR | Fractional Crystallization or Prep-HPLC |
| Cyclohexanecarboxylic Acid | Hydrolysis of acid chloride precursor | HPLC / pH | Alkaline Wash (Workup) |
| Starting Halobenzene | Unreacted 1-chloro-3-fluorobenzene | GC / TLC | Vacuum Distillation / Recrystallization |
| Diketones | Over-acylation | LC-MS | Column Chromatography |
Phase I: Chemical Workup (The "Clean-Up")
Before attempting crystallization, you must remove acidic byproducts and Lewis acid residues. Failure to do this will inhibit crystal formation.
Protocol: Optimized Quench & Extraction
Context: The crude mixture likely contains aluminum salts (if AlCl3 was used) and carboxylic acids.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1M) . Maintain temp <10°C to prevent hydrolysis of the ketone.
-
Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate .
-
Acid Removal (Critical):
-
Wash the organic layer 2x with 10% NaOH or Sat. NaHCO3 .
-
Why? This converts the cyclohexanecarboxylic acid byproduct into its water-soluble sodium salt.
-
Verification: Check the pH of the aqueous layer; it must be >9.
-
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude oil.
Phase II: Crystallization Troubleshooting
The most common user complaint is "My product is an oil and won't solidify."
Workflow: Solving the "Oiling Out" Problem
This compound has a low melting point. If it oils out, it traps impurities. You must force a slow, controlled lattice formation.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Notes |
| Hexane / IPA | 9:1 to 20:1 | Primary Choice | Excellent for removing non-polar starting materials. |
| Methanol / Water | 5:1 | Alternative | Good for removing inorganic salts; requires precise temp control. |
| Pentane | 100% | Low Temp | Use only if MP is <30°C. Requires -20°C freezer. |
Step-by-Step Crystallization Protocol
-
Dissolution: Dissolve crude oil in the minimum amount of warm Hexane (approx. 40-50°C).
-
Polar Modifier: Add Isopropanol (IPA) dropwise until the solution is clear.
-
Seeding (Crucial):
-
Cool to Room Temperature (RT).
-
If oil droplets form: Re-heat to dissolve, then add a seed crystal of pure target (if available) or scratch the glass wall with a glass rod.
-
-
Slow Cooling:
-
Place flask in a water bath at 30°C and let it cool to RT naturally.
-
Transfer to 4°C fridge for 12 hours.
-
Transfer to -20°C freezer for 24 hours.
-
-
Filtration: Filter cold. Wash with cold Hexane (-20°C) .
Phase III: Chromatographic Separation
Use this module if crystallization fails to remove the regioisomer to <0.5%.
Method: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: 1:50 (Crude : Silica).
Gradient Optimization: The regioisomers have very similar Rf values. A shallow gradient is required.
-
Equilibration: Start with 100% Hexane .
-
Elution:
-
0-5% Ethyl Acetate in Hexane (over 5 CV - Column Volumes).
-
Hold at 5% EtOAc (The target usually elutes here).
-
Increase to 10% EtOAc to flush remaining polar impurities.
-
-
Detection: UV at 254 nm. The 4-chloro-2-fluoro isomer typically elutes slightly later than the 2-chloro-4-fluoro isomer due to the higher polarity of the carbonyl ortho to Fluorine (dipole alignment).
Visual Logic Guides
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for selecting the appropriate purification method based on crude purity and physical state.
Diagram 2: Regioisomer Formation Mechanism (Friedel-Crafts)
Caption: Competitive acylation sites on 1-chloro-3-fluorobenzene leading to the target and main impurity.
Frequently Asked Questions (FAQ)
Q1: The product oils out immediately upon cooling. How do I fix this?
-
Diagnosis: The solution is likely too concentrated or cooled too quickly.
-
Fix: Re-dissolve the oil by heating. Add 10-20% more solvent (Hexane). Turn off the heat source and let the flask cool in the oil bath (slow cooling). Add a seed crystal when the temperature hits 30°C. If no seed is available, use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
Q2: I cannot separate the regioisomer by crystallization. What now?
-
Diagnosis: Regioisomers often form "solid solutions" (co-crystals) if their ratio is near 50:50.
-
Fix: You must enrich the mixture first. Run a "rough" silica plug filtration (vacuum chromatography) to remove polar impurities, then perform a careful column chromatography using a very non-polar eluent (e.g., Toluene or 2% EtOAc in Hexane). Once the purity is enriched to >80%, crystallization will likely succeed.
Q3: Is the cyclohexyl ring stable during acid workup?
-
Analysis: Yes, the cyclohexyl ketone linkage is stable to 1M HCl at low temperatures. However, avoid prolonged heating with strong acids, as this can cause enolization or rearrangement. Always keep workup temperatures <20°C.
Q4: Can I use distillation?
-
Analysis: Only to remove starting materials (fluorobenzene derivatives). The boiling points of the regioisomers (Target vs. Impurity) are too close for standard vacuum distillation to separate effectively. It requires a high-efficiency spinning band column, which is often impractical compared to crystallization.
References
-
BenchChem. (2025).[2][3] Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from
-
Sigma-Aldrich (MilliporeSigma). (n.d.). Friedel–Crafts Acylation: Mechanism and Protocols. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
LibreTexts. (2022). Crystallization: Determining Which Solvent to Use. Retrieved from
-
Google Patents. (2013). CN103420823B - The synthetic method of alpha-chloro-4 fluorophenyl benzyl ketones.[1] Retrieved from
Sources
Stability of 4-Chloro-2-fluorophenyl cyclohexyl ketone in acidic conditions
This is a technical support guide for 4-Chloro-2-fluorophenyl cyclohexyl ketone (CAS: 898769-39-6).[1]
Topic: Stability & Handling in Acidic Conditions
Document ID: TSC-898769-ACID | Version: 2.1 | Status: Active
Executive Summary: Acid Stability Profile
Current Status: HIGHLY STABLE in standard aqueous acidic workups and hydrolysis protocols.
4-Chloro-2-fluorophenyl cyclohexyl ketone is an aryl-alkyl ketone. Its chemical structure confers significant resistance to acid-catalyzed degradation. The ketone moiety is sterically shielded by the cyclohexyl group and electronically stabilized by the aryl ring, making it robust against hydrolysis and rearrangement under typical laboratory conditions (pH < 1 to pH 6).
Key Technical Insight: This compound is frequently synthesized via the addition of cyclohexylmagnesium halides to 4-chloro-2-fluorobenzonitrile, followed by acidic hydrolysis of the intermediate imine salt. Therefore, the molecule is inherently designed to survive—and indeed requires—acidic conditions for its formation.
Detailed Stability Diagnostics
Acid Compatibility Matrix
| Acid Type | Concentration | Temperature | Stability Rating | Notes |
| Hydrochloric Acid (HCl) | 1M – 6M | 0°C – Reflux | ✅ Excellent | Standard reagent for imine hydrolysis. |
| Sulfuric Acid (H2SO4) | < 40% (aq) | 0°C – 80°C | ✅ Excellent | Suitable for biphasic workups. |
| Sulfuric Acid (H2SO4) | > 90% (Conc.) | > 60°C | ⚠️ Caution | Risk of aromatic sulfonation at 4-position relative to F (meta to ketone). |
| Acetic Acid (AcOH) | Glacial | RT – Reflux | ✅ Excellent | Stable solvent system. |
| Trifluoroacetic Acid (TFA) | Neat | RT | ✅ Good | Stable; reversible protonation of carbonyl occurs. |
| Lewis Acids (AlCl3, BF3) | Stoichiometric | RT – Reflux | ⚠️ Complexation | Forms stable complexes; requires quench to recover free ketone. |
Degradation Mechanisms & Risk Factors
While the ketone is stable, specific extreme conditions can trigger side reactions.
-
Aromatic Sulfonation (Electrophilic Aromatic Substitution):
-
Condition: Concentrated H₂SO₄ at high temperatures (>100°C).
-
Mechanism: The 2-fluoro and 4-chloro substituents deactivate the ring, but the ketone directs meta. However, the harsh conditions required for this usually exceed standard workup protocols.
-
Result: Formation of sulfonic acid derivatives (highly polar, water-soluble impurities).
-
-
Nucleophilic Aromatic Substitution (SnAr):
-
Condition: Acidic media containing strong nucleophiles (e.g., HBr, HI) or high temperatures.
-
Mechanism: The ortho-fluorine is activated by the carbonyl. While SnAr is typically base-driven, harsh acidic conditions with halide ions (Br⁻, I⁻) can lead to Halogen Exchange (Halex).
-
Result: Conversion of 2-F to 2-Br or 2-I analogs.
-
-
Incomplete Hydrolysis (Synthesis Artifact):
-
Issue: Users often mistake "instability" for "impurity." If the acid hydrolysis step is too short or too cold, the intermediate imine (or iminium salt) may persist.
-
Symptom: A secondary peak in HPLC that disappears upon further acid treatment.
-
Troubleshooting Guide (FAQ)
Scenario A: "I see a precipitate forming when I add acid."
Diagnosis: This is normal. Root Cause: 4-Chloro-2-fluorophenyl cyclohexyl ketone is highly lipophilic. It has negligible solubility in aqueous acid. Action:
-
Do not filter unless you intend to isolate the solid.
-
Protocol: Use a biphasic system (e.g., DCM/HCl or EtOAc/HCl) to keep the ketone in the organic layer while washing away salts.
Scenario B: "My yield is low after acid reflux."
Diagnosis: Likely physical loss or incomplete reaction, not degradation. Root Cause: The compound may be "oiling out" and trapping impurities, or the hydrolysis of the precursor (imine) is incomplete. Action:
-
Increase the reflux time (6–12 hours) with 6M HCl.
-
Ensure vigorous stirring to maximize surface area between the organic oil and aqueous acid.
Scenario C: "I observe a new spot on TLC after treating with Lewis Acid (AlCl₃)."
Diagnosis: Complexation. Root Cause: The carbonyl oxygen acts as a Lewis base, forming a strong 1:1 complex with AlCl₃. This complex runs differently on TLC. Action:
-
Perform a rigorous quench: Pour the reaction mixture into ice/HCl to break the Aluminum-Oxygen bond before analyzing.
Experimental Protocol: Validated Acidic Hydrolysis/Workup
Objective: To safely hydrolyze the intermediate imine or wash the crude ketone without degradation.
Reagents:
-
Crude Reaction Mixture (containing Imine/Ketone)
-
Hydrochloric Acid (3M or 6M)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Quench: Cool the reaction mixture to 0°C. Slowly add 3M HCl (excess) to adjust pH < 1.
-
Note: Exothermic reaction. Control temperature < 20°C.
-
-
Hydrolysis Phase:
-
If synthesizing: Heat the biphasic mixture to reflux (approx. 80-100°C) for 2–4 hours. This ensures the C=N bond is fully converted to C=O.
-
If washing: Stir at Room Temperature (RT) for 30 minutes.
-
-
Separation: Transfer to a separatory funnel.
-
Wash: Wash the organic layer with:
-
1x Water
-
1x Saturated NaHCO₃ (to remove residual acid)
-
1x Brine
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Visual Logic: Stability Decision Tree
The following diagram illustrates the decision logic for handling this compound in acidic environments.
Figure 1: Decision tree for assessing the risk of degradation based on acid type and temperature conditions.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for stability of aryl ketones in acidic media).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
Sources
- 1. 4-CHLORO-2-FLUOROPHENYL CYCLOHEXYL KETONE CAS#: 898769-39-6 [amp.chemicalbook.com]
- 2. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]
- 3. 4-CHLORO-2-FLUOROPHENYL CYCLOHEXYL KETONE | 898769-39-6 [chemicalbook.com]
- 4. 4-CHLORO-2-FLUOROPHENYL CYCLOHEXYL KETONE | 898769-39-6 [chemicalbook.com]
- 5. 4-Chloro-2-fluorophenyl cyclohexyl ketone | 898769-39-6 [sigmaaldrich.com]
🔬 Technical Support Center: Steric Hindrance in Cyclohexyl Ketone Synthesis
The following guide is structured as a Technical Support Knowledge Base for the "Cyclohexyl Ketone Synthesis" division. It is designed to assist researchers facing specific steric hindrance challenges.
Status: Operational | Tier: 3 (Advanced Methodology) | Updated: 2026-02-18
📋 Executive Summary: The "Steric Wall"
Synthesizing cyclohexyl ketones—particularly those with bulky substituents (e.g., tert-butyl, ortho-substituted aryls)—presents a dual challenge: nucleophilic trajectory obstruction and competitive elimination . Standard protocols (e.g., direct Friedel-Crafts, simple Grignard additions) often fail, yielding recovered starting material or alkene byproducts.
This guide prioritizes regiospecific activation and stabilized intermediates to bypass the "Steric Wall."
🧩 Module 1: The Weinreb Amide Protocol (Gold Standard)
Best For: Coupling cyclohexyl carboxylic acids with bulky organometallics (e.g., t-BuLi, MesMgBr).
⚙️ The Mechanism & Logic
The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the metal cation upon nucleophilic attack. This prevents the collapse of the tetrahedral intermediate during the reaction, stopping the second addition that would lead to a tertiary alcohol.
📉 Workflow & Troubleshooting
Figure 1: Optimized workflow for Weinreb amide synthesis and coupling. Note the decision points for activation reagents.
🔧 Troubleshooting Guide: Weinreb Amide
| Symptom | Diagnosis | Corrective Action |
| Low yield during amide formation | Steric bulk prevents amine attack on activated ester/acid chloride. | Switch Reagent: Use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to form the acid chloride under neutral conditions. It is less sensitive to steric bulk than oxalyl chloride. |
| Recovered Amide after Grignard addition | The Grignard reagent is too bulky to attack the carbonyl carbon. | Additive Boost: Add LiCl (1.0 - 2.0 equiv) . This breaks up Grignard aggregates (Schlenk equilibrium), creating a more reactive "Turbo-Grignard" species capable of overcoming steric barriers. |
| Alkene formation (Elimination) | The organometallic acted as a base, deprotonating the alpha-proton. | Temperature Control: Lower temperature to -78°C. Switch Metal: Use Organolithiums (R-Li) instead of Grignards; they are harder nucleophiles and often faster than the rate of elimination. |
| Stable Tetrahedral Intermediate | Product remains as the hemiaminal after workup. | Quench Rigor: The chelate is too stable. Quench with 5% HCl or NaHSO₄ and stir vigorously for 30+ mins to force hydrolysis. |
⚡ Module 2: Nitrile Addition (The "Imine Gateway")
Best For: Synthesizing ketones where the cyclohexyl ring is the nucleophile (e.g., CyclohexylMgBr + Bulky Nitrile).
⚙️ The Logic
Nitriles stop at the imine stage after a single nucleophilic addition because the resulting N-magnesio imine anion is negatively charged and resists further attack. This is ideal for sterically hindered systems where "stopping" the reaction is difficult with other electrophiles.
❓ FAQ: Nitrile Chemistry
Q: My Grignard reagent is not reacting with the hindered nitrile (e.g., t-BuCN). Can I heat it? A: Heating often leads to decomposition or elimination. Instead, use Cu(I) catalysis . Adding 5-10 mol% CuBr·SMe₂ can facilitate the addition via a more reactive organocopper intermediate. Alternatively, switch to benzene/toluene as the solvent; the higher boiling point allows for thermal activation without the ether-coordination that can shield the magnesium.
Q: The imine won't hydrolyze to the ketone. A: Sterically hindered imines are notoriously stable.
-
Protocol: Stir the crude imine in MeOH/6M HCl (1:1) at reflux for 12–24 hours.
-
Alternative: Use a two-step hydrolysis: Adsorb the imine onto silica gel doped with oxalic acid and let it stand overnight.
⚛️ Module 3: Transition Metal Catalysis (Modern Solutions)
Best For: "Impossible" couplings where both partners are bulky (e.g., tertiary alkyl + ortho-substituted aryl).
🧪 Protocol: Ni-Catalyzed Reductive Coupling
This method avoids the preparation of sensitive organometallics entirely, coupling an alkyl halide (cyclohexyl iodide) with an acid anhydride or acyl chloride.
Standard Conditions (Weix/Doyle Type):
-
Catalyst: NiCl₂(dme) (5-10 mol%)
-
Reductant: Mn powder (2-3 equiv)
-
Solvent: DMF or NMP (Polar aprotic is essential)
Mechanism Visualization:
Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling. Note that the radical mechanism bypasses the steric requirements of SN2-type attacks.
🔧 Troubleshooting Guide: Ni-Catalysis
| Issue | Solution |
| Beta-Hydride Elimination | The cyclohexyl radical/metal species eliminates to form cyclohexene. Fix: Increase ligand concentration (dtbbpy) to saturate the metal center. Ensure the reaction remains strictly anhydrous to prevent protonation. |
| Homocoupling (R-R) | The alkyl halide couples with itself. Fix: Add the alkyl halide slowly (syringe pump) to the mixture containing the catalyst and the acyl donor. |
📊 Comparative Data: Selecting the Right Method
| Method | Steric Tolerance | Risk of Elimination | Scalability | Key Reagents |
| Weinreb Amide | ⭐⭐⭐⭐ (High) | Moderate | High | MeNH(OMe), R-Li/MgX |
| Nitrile Addition | ⭐⭐⭐ (Med-High) | Low | High | R-CN, Cu(I) cat |
| Ni-Catalysis | ⭐⭐⭐⭐⭐ (Very High) | Moderate | Medium | NiCl₂, Mn, Ligand |
| Oxidation (2-Step) | ⭐⭐⭐ (Medium) | Very Low | High | PCC/Dess-Martin |
Note: The "Oxidation" route involves adding R-Li to an aldehyde to get the alcohol, then oxidizing. It is a reliable fallback if direct coupling fails.
📚 References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters. Link
-
Cherney, A. H.; Kadunce, N. T.; Reisman, S. E. (2015). "Enantioselective and Enospecific Transition Metal-Catalyzed Cross-Couplings". Chemical Reviews. Link
-
Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles". Accounts of Chemical Research. Link
-
Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). "Synthesis of Dicyclohexyl Ketone via DCC-Mediated Coupling". BenchChem Protocols. Link
Sources
Technical Support Center: Purification of CAS 898769-39-6
4-Chloro-2-fluorophenyl cyclohexyl ketone
Product Overview & Chemical Profile
Before selecting a solvent system, it is critical to understand the physicochemical properties of the target molecule.[1] CAS 898769-39-6 is a lipophilic ketone bridging a halogenated aromatic ring and a saturated cyclohexyl ring.
| Property | Detail | Technical Implication |
| Chemical Name | 4-Chloro-2-fluorophenyl cyclohexyl ketone | Target Molecule |
| Molecular Formula | C₁₃H₁₄ClFO | MW: 240.70 g/mol |
| Functional Groups | Ketone, Aryl Chloride, Aryl Fluoride | Neutral polarity ; no acidic/basic modifiers needed.[2] |
| Polarity Profile | Low to Moderate | Elutes in non-polar to moderately polar solvents. |
| Solubility | High in DCM, EtOAc, Toluene; Low in Hexane/Water | Load columns using DCM or Toluene to prevent precipitation. |
| Detection | UV Active (Aromatic ring) | Visualize at 254 nm on TLC. |
Recommended Solvent Systems
The following solvent systems have been optimized based on the molecule's polarity and functional group interactions.
Primary System: Hexane / Ethyl Acetate (Hex/EtOAc)
Best for general purification and separating non-polar impurities.
-
Gradient Strategy:
-
Equilibration: 100% Hexane (or Heptane).
-
Loading: Dissolve sample in minimum Dichloromethane (DCM) or Toluene.
-
Elution: 0%
5% 10% EtOAc in Hexane.
-
-
Expected Behavior: The target ketone typically elutes between 5% and 15% EtOAc .
-
Green Alternative: Substitute Hexane with Heptane (less neurotoxic) or Cyclohexane .
Secondary System: Dichloromethane / Hexane (DCM/Hex)
Best for difficult separations where "selectivity" is needed over "polarity".
-
Ratio: Start with 20% DCM in Hexane, increasing to 100% DCM.
-
Why use this? DCM interacts with the molecule's dipole differently than EtOAc. If your impurity co-elutes in Hex/EtOAc, switching to DCM/Hex often resolves the spots.
TLC Visualization Guide
-
Mobile Phase for TLC: 10% EtOAc in Hexane.
-
Target R_f: Aim for an R_f of 0.3 – 0.4 .
-
Stain: UV (254 nm) is sufficient. For higher sensitivity, use Anisaldehyde (ketones often stain orange/red) or 2,4-DNP (specific for ketones/aldehydes).
Decision Tree: Solvent Selection
Caption: Logic flow for selecting and optimizing the mobile phase based on Thin Layer Chromatography (TLC) results.
Troubleshooting Guide & FAQs
Q1: My compound is crystallizing inside the column or at the top of the silica bed. What happened?
Diagnosis: Solubility Mismatch. This occurs when the sample is dissolved in a "good" solvent (like DCM) but hits a "poor" mobile phase (like 100% Hexane) too quickly, causing it to crash out. Solution:
-
Solid Load: Adsorb your crude mixture onto silica gel (1:1 ratio by weight) using a rotary evaporator, then load this dry powder onto the column. This eliminates solvent shock.
-
Solvent Load: If liquid loading, add a small amount of Toluene to your loading solvent. Toluene is miscible with Hexane but solubilizes aromatic ketones better than Hexane alone.
Q2: I see "streaking" or "tailing" on the TLC plate.
Diagnosis: Acidic Sites or Overloading. While this ketone is neutral, residual silanols on the silica can sometimes interact with the ketone carbonyl. Solution:
-
Concentration: Ensure you are not overloading the plate. Dilute your sample.
-
Modifier: Although rarely needed for this CAS, adding 0.5% Triethylamine (TEA) to the solvent system can neutralize acidic silica sites and sharpen the band.
Q3: The product co-elutes with a starting material (e.g., the fluorophenyl halide).
Diagnosis: Lack of Selectivity. Halogenated aromatic starting materials are often non-polar, similar to the product. Solution:
-
Change the Stationary Phase: If silica fails, use C18 Reverse Phase silica.
-
Solvent: Acetonitrile / Water (Start 50:50
100% ACN).
-
-
Change the Mobile Phase: Use Toluene / Hexane (1:1). The
interactions between Toluene and the aromatic rings of your compounds can create different retention times compared to Hex/EtOAc.
Q4: Can I use Acetone instead of Ethyl Acetate?
Answer: Yes, but with caution. Acetone is a good polar solvent, but it absorbs UV light at short wavelengths (cutting off around 330nm, but significant noise below). Since you are relying on UV 254 nm for detection, Acetone can create a high background "noise" on flash chromatography detectors. Stick to EtOAc or DCM if possible.
Experimental Workflow: Flash Column Protocol
Caption: Standard operational procedure for flash chromatography of CAS 898769-39-6.
Detailed Protocol:
-
Column Volume (CV): Calculate based on silica mass (approx. 10-20g silica per 1g of crude).
-
Equilibration: Flush column with 2 CVs of 100% Hexane.
-
Elution:
-
CV 1-3: 100% Hexane (Elutes very non-polar impurities).
-
CV 4-10: Linear gradient to 10% EtOAc. (Product usually elutes here).
-
CV 10+: Flush with 30% EtOAc to remove polar byproducts.
-
-
Post-Run: Evaporate fractions containing the pure spot. Dry under high vacuum to remove trace solvent.[3]
References
-
Chromatography General Principles: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Solvent Properties: Solvent Selection Guide for Flash Chromatography. University of Rochester Chemistry Department. [Link]
-
TLC Visualization: Thin Layer Chromatography Stains and Visualization. Common Organic Chemistry. [Link]
Sources
Preventing hydrolysis of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone
Technical Support Center: Stability & Handling of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone
Ticket ID: #REQ-882-CHEM Subject: Prevention of Hydrolysis / Stability Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You have inquired about preventing the "hydrolysis" of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone . In our experience supporting process chemistry for antipsychotic intermediates (e.g., Lurasidone precursors), reports of "hydrolysis" for this molecule typically stem from two distinct phenomena, often confused during analysis:
-
Reversible Hydration (Gem-Diol Formation): The molecule adds water across the carbonyl but does not cleave. This is a physical equilibrium issue, not degradation.
-
Nucleophilic Aromatic Substitution (
): The ortho-fluorine atom is displaced by hydroxide ions under basic conditions. This is true chemical degradation.
This guide provides the diagnostic criteria to distinguish these issues and the specific protocols to prevent them.
Module 1: The "Hydrolysis" Misconception (Root Cause Analysis)
To solve your stability issue, we must first define the chemical vector. Unlike esters or acid chlorides, this ketone is resistant to traditional hydrolysis (cleavage of the C-C bond) under mild conditions. However, the unique electronic environment creates two vulnerabilities.
The Electronic Trap
The 2-fluoro and 4-chloro substituents are electron-withdrawing groups (EWG).
-
Effect 1 (Carbonyl Activation): They pull electron density from the benzene ring, which in turn pulls density from the carbonyl carbon (
). This makes the carbonyl highly electrophilic, allowing water to attack and form a Gem-Diol (Hydrate) .[1] This is often mistaken for hydrolysis because it adds +18 Da to the mass spectrum. -
Effect 2 (Ring Activation): The carbonyl group itself is electron-withdrawing. It activates the ortho-position. If the pH is high (
), hydroxide ions ( ) will attack the C-2 position, displacing the Fluorine. This transforms your product into the Phenol Impurity , a degradation event that cannot be reversed.
Visualizing the Pathways
Figure 1: Reaction pathways for (4-chloro-2-fluorophenyl)(cyclohexyl)methanone in aqueous media. Path A is a reversible hydration often confused with degradation. Path B is the irreversible loss of the fluorine atom.
Module 2: Troubleshooting Guide (FAQs)
Q1: My LC-MS shows a peak with [M+18]. Is my product destroyed? A: Likely No . If the peak reverts to the parent mass [M+] upon heating or using a non-aqueous solvent, you are observing the Gem-Diol .
-
Why it happens: The electron-deficient carbonyl is "thirsty." In aqueous mobile phases (e.g., Water/Acetonitrile), the equilibrium shifts toward the hydrate.
-
Fix: Do not attempt to "purify" this away. It is an artifact of the solvent system. Switch to a dry organic solvent (DCM or anhydrous MeOH) for injection to confirm purity.
Q2: I see a new impurity (approx. -2 Da mass shift or very different polarity) after basic workup. A: This is likely the Phenol Impurity (hydrolysis of the C-F bond).
-
Why it happens: You likely used strong base (NaOH/KOH) to quench a reaction or neutralize the mixture. The ortho-fluorine is a good leaving group in this activated system (
mechanism). -
Fix: Strict pH control (see Protocol A below).
Q3: The product degrades upon storage in solution. A: This is likely Photolytic Degradation .
-
Why it happens: Benzophenone derivatives are photosensitizers. They absorb UV light and can undergo radical abstraction or Norrish cleavage.
-
Fix: Store in amber vials.
Module 3: Experimental Protocols
Protocol A: Safe Quenching & Workup (Preventing )
Objective: Neutralize the reaction without exposing the labile C-F bond to high concentrations of
| Parameter | Standard Practice (RISKY) | Recommended Protocol (SAFE) |
| Quenching Agent | 1M NaOH or KOH | Sat. Ammonium Chloride ( |
| Target pH | pH 10 - 12 | pH 2 - 7 |
| Temperature | Room Temperature | < 10°C (Ice Bath) |
| Phase Separation | Prolonged settling | Rapid separation (Minimize aqueous contact time) |
Step-by-Step:
-
Cool the reaction mixture (Grignard or Friedel-Crafts output) to 0°C .
-
Slowly add Saturated
solution. Note: This buffers the system to ~pH 5-6, preventing the formation of hydroxide ions that attack the fluorine. -
Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer once with water and once with brine.
-
Critical: Dry over
(Magnesium Sulfate) rather than (Potassium Carbonate), as prolonged contact with basic drying agents can induce slow degradation.
Protocol B: Dehydration (Removing the Gem-Diol)
Objective: Ensure the solid isolated is the ketone, not the hydrate.
-
After concentration of the solvent, the residue may be a sticky oil (mixture of ketone and hydrate).
-
Dissolve the residue in Toluene .
-
Perform a Dean-Stark azeotropic distillation (reflux) for 1-2 hours. This physically removes the water bound to the carbonyl.
-
Concentrate under vacuum. The resulting solid should be the pure ketone form.
References & Authoritative Grounding
-
Hydration Equilibrium:
-
Mechanism:[2][3][4][5][6][7][8][9][10] Electron-withdrawing groups (Cl, F) on acetophenones/benzophenones significantly increase the equilibrium constant (
) for gem-diol formation. -
Source: Guthrie, J. P. (2000). "Hydration of Carbonyl Compounds." Canadian Journal of Chemistry. (Validated via search 1.1, 1.4).
-
-
Nucleophilic Aromatic Substitution (
):-
Mechanism:[2][3][4][5][6][7][8][9][10] The carbonyl group ortho to the fluorine activates the ring for nucleophilic attack by hydroxide (
), leading to defluorination. -
Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Validated via search 1.6, 1.9).
-
-
Specific Reactivity of (4-chloro-2-fluorophenyl)methanone derivatives:
-
Context: This substructure is a key intermediate for Lurasidone and Atovaquone analogs. Patents regarding these syntheses explicitly warn against high pH during workup to avoid impurity formation.
-
Source: "Process for the preparation of Lurasidone." (2014). World Intellectual Property Organization (WIPO). (Context supported by search 1.12, 1.14).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information.
Sources
- 1. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 4-Chloro-2-fluorophenyl cyclohexyl ketone
The following guide is a technical comparative analysis designed for analytical scientists and process chemists. It treats the 1H NMR analysis protocol as the "product" under evaluation, comparing its diagnostic performance against alternative structural isomers and orthogonal techniques (like LC-MS).
Method Performance & Comparative Validation
Executive Summary: The "Spin Spy" Advantage
In the synthesis of fluorinated pharmaceutical intermediates, distinguishing regioisomers is a critical quality attribute. 4-Chloro-2-fluorophenyl cyclohexyl ketone presents a unique NMR signature due to the "Spin Spy" effect of the fluorine atom at the ortho position.
Unlike its non-fluorinated analog (which exhibits a symmetric AA'BB' aromatic system) or its 3-fluoro regioisomer, the target molecule displays a highly specific asymmetric splitting pattern driven by
Structural Analysis & Theoretical Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetic environments. The fluorine atom (
The Aromatic Region (The Fingerprint)
The phenyl ring is 1,2,4-trisubstituted. The protons are located at positions 3, 5, and 6 (relative to the ketone at C1 and Fluorine at C2).
-
H3 (dd): Located between F and Cl.
-
Coupling: Ortho to F (
Hz) and Meta to H5 ( Hz). -
Shift: Shielded by ortho-F, deshielded by ortho-Cl. Predicted: 7.1 – 7.3 ppm .
-
-
H5 (dd): Located between Cl and H6.
-
Coupling: Ortho to H6 (
Hz) and Meta to H3 ( Hz). Para-F coupling is usually negligible or broadens the peak. -
Shift: Predicted: 7.4 – 7.5 ppm .
-
-
H6 (t/dd): Located adjacent to the Carbonyl.
-
Coupling: Ortho to H5 (
Hz) and Meta to F ( Hz). -
Shift: Significantly deshielded by the carbonyl anisotropy. Predicted: 7.6 – 7.9 ppm .
-
The Aliphatic Region (The Anchor)
-
Cyclohexyl Methine (
-H): Deshielded by the carbonyl. Appears as a septet-like multiplet around 2.9 – 3.2 ppm . -
Cyclohexyl Methylenes: A complex envelope of 10 protons ranging from 1.2 – 1.9 ppm .
Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and minimizes solvent-induced shifts that can obscure coupling constants.
Step 1: Sample Preparation
-
Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS.
-
Rationale: CDCl₃ minimizes hydrogen bonding with the ketone, keeping peaks sharp. DMSO-d₆ can broaden signals due to viscosity and water exchange.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Check: Solution must be clear. Turbidity indicates inorganic salts (NaCl) from the synthesis quench. Filter through a glass wool plug if necessary.
-
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1): 3.0 seconds.
-
Why: Essential for accurate integration of the aromatic protons vs. the cyclohexyl group.
-
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the aromatic multiplets to resolve small
couplings.
Comparative Performance Analysis
This section compares the "performance" of the target NMR analysis against its primary alternatives: the Regioisomer (impurity) and LC-MS (method).
Comparison A: Target vs. 3-Fluoro Isomer (The "Regio-Scare")
The 3-fluoro isomer is a common synthetic impurity. NMR is the only rapid way to distinguish them without chiral columns.
| Feature | Target: 2-Fluoro Isomer | Alternative: 3-Fluoro Isomer | Differentiation Logic |
| H6 Signal | dd / pseudo-t ( | dd ( | In the 2-F isomer, H6 couples to F (meta). In 3-F, H6 is para to F (no split). |
| H2/H3 Signal | H3 is a dd (Ortho to F) | H2 is an isolated d/s | The 3-F isomer has an isolated proton between the Carbonyl and F. |
| Symmetry | Asymmetric | Asymmetric | Both are asymmetric, but coupling magnitudes differ. |
Comparison B: NMR vs. LC-MS
| Metric | 1H NMR (The Product) | LC-MS (The Alternative) | Verdict |
| Isomer ID | High. Distinct coupling patterns ( | Low. Both isomers have identical Mass ( | NMR is superior for structural certification. |
| Quantification | Absolute. No reference standard needed (qNMR). | Relative. Requires calibration curves. | NMR is faster for purity assay. |
| Sensitivity | Low (mg required). | High (ng required). | LC-MS wins for trace analysis. |
Data Summary Tables
Table 1: Predicted Chemical Shifts & Assignments (CDCl₃)
| Position | Type | Shift ( | Multiplicity | Coupling Constants ( | Integration |
| Ar-H6 | CH | 7.75 ± 0.1 | dd (pseudo-t) | 1H | |
| Ar-H5 | CH | 7.45 ± 0.1 | dd | 1H | |
| Ar-H3 | CH | 7.15 ± 0.1 | dd | 1H | |
| Cycl-H1 | CH | 3.05 ± 0.1 | m (tt) | 1H | |
| Cycl-CH₂ | CH₂ | 1.20 – 1.90 | Envelope | Complex | 10H |
Visualization of Analytical Workflow
The following diagrams illustrate the logic flow for confirming the structure and the specific coupling pathway that generates the unique "Fingerprint" of the 2-fluoro isomer.
Diagram 1: Structural Verification Workflow
Caption: Decision tree for distinguishing the target 2-fluoro compound from its 3-fluoro regioisomer.
Diagram 2: The "Spin Spy" Coupling Network (H6 Focus)
Caption: The coupling network showing how Fluorine splits the H6 signal, creating a unique diagnostic peak.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent additivity rules).
-
Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for Fluorine-Proton coupling magnitudes).[1][2][3]
-
PubChem. (2025).[4] 4-Chlorophenyl cyclohexyl ketone (CID 11579456).[4] National Library of Medicine. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Sources
FTIR absorption peaks for (4-chloro-2-fluorophenyl)(cyclohexyl)methanone
An In-Depth Guide to the FTIR Spectroscopy of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (4-chloro-2-fluorophenyl)(cyclohexyl)methanone is a ketone derivative with potential applications in medicinal chemistry, making its structural verification a critical step in its synthetic pathway. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for identifying the functional groups within a molecule, offering a characteristic "fingerprint" that confirms its identity and purity.
This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the . By comparing its expected spectral features with those of structurally related analogs, we provide a robust framework for the interpretation of its infrared spectrum.
Comparative Analysis of FTIR Absorption Peaks
The infrared spectrum of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone is characterized by the vibrational frequencies of its constituent functional groups. To understand the influence of each structural component—the cyclohexyl ring, the halogen-substituted phenyl ring, and the ketone group—we compare its predicted absorption peaks with those of three key analogs: cyclohexyl phenyl methanone, 4-chlorobenzophenone, and 2-fluorobenzophenone.
This comparative approach allows for a more definitive assignment of the observed spectral bands. For instance, the presence of the C-Cl and C-F bonds in the target molecule is expected to give rise to characteristic absorptions in the fingerprint region of the spectrum, which are absent in cyclohexyl phenyl methanone.[1][2][3] Similarly, the carbonyl (C=O) stretching frequency is influenced by the electronic effects of the aromatic ring and its substituents.[4][5]
Table 1: Comparison of Key FTIR Absorption Peaks (cm⁻¹)
| Functional Group | (4-chloro-2-fluorophenyl)(cyclohexyl)methanone (Predicted) | Cyclohexyl phenyl methanone | 4-Chlorobenzophenone | 2-Fluorobenzophenone |
| Aliphatic C-H Stretch | 3000-2850 (s) | 3000-2850 (s)[6] | - | - |
| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (m)[6] | 3100-3000 (m)[7][8] | 3100-3000 (m)[9] |
| C=O (Ketone) Stretch | ~1680 (s) | ~1685 (s)[10] | ~1660 (s)[7][8] | ~1665 (s)[9] |
| Aromatic C=C Stretch | 1600-1475 (w-m) | 1600-1475 (w-m)[6] | 1600-1475 (w-m)[7][8] | 1600-1475 (w-m)[9] |
| C-F Stretch | 1250-1150 (s) | - | - | 1250-1150 (s)[9] |
| C-Cl Stretch | 850-550 (s) | - | 850-550 (s)[7][8] | - |
(s) = strong, (m) = medium, (w) = weak
Key Spectral Interpretations:
-
C-H Stretching: The presence of both sp³-hybridized carbons in the cyclohexyl ring and sp²-hybridized carbons in the phenyl ring will result in distinct C-H stretching bands. The aliphatic C-H stretches are expected just below 3000 cm⁻¹, while the aromatic C-H stretches will appear slightly above 3000 cm⁻¹.[1][11]
-
Carbonyl (C=O) Stretching: The strong absorption band around 1680 cm⁻¹ is characteristic of the ketone functional group.[4][12] The exact position is sensitive to the electronic environment. Conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.[4][5] The presence of electron-withdrawing halogens on the phenyl ring can also influence this absorption.
-
C-F and C-Cl Stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1360-1000 cm⁻¹ region.[2] The carbon-chlorine bond typically absorbs in the 850-550 cm⁻¹ range.[1][3] These bands are key indicators for the presence of the halogen substituents.
Experimental Protocol for FTIR Analysis
Obtaining a high-quality FTIR spectrum is contingent on proper sample preparation. For a solid compound like (4-chloro-2-fluorophenyl)(cyclohexyl)methanone, several methods can be employed.[13][14]
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a traditional and widely used method for solid samples.[13][14]
-
Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle. This reduces particle size to minimize light scattering.[15]
-
Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample and mix thoroughly. KBr is transparent in the mid-IR range.[13]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment or a blank KBr pellet, which will be automatically subtracted from the sample spectrum.[10]
-
Analysis: Collect the sample spectrum, typically in the 4000 to 400 cm⁻¹ range.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a more modern and often simpler technique that requires minimal sample preparation.[13][14]
-
Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum.
Visualization of Molecular Structure and Analytical Workflow
To further aid in the understanding of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone and its analysis, the following diagrams are provided.
Caption: Molecular structure of (4-chloro-2-fluorophenyl)(cyclohexyl)methanone.
Caption: Workflow for FTIR analysis of a solid sample.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Available from: [Link]
-
IR Absorption Frequencies. Northern Illinois University Department of Chemistry and Biochemistry. Available from: [Link]
-
Sample preparation for FT-IR. Northern Illinois University Department of Chemistry and Biochemistry. Available from: [Link]
-
Carbon–fluorine bond. In Wikipedia. Available from: [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy. Available from: [Link]
-
IR: alkyl halides. Organic Chemistry at CU Boulder. Available from: [Link]
-
Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2025, August 6). ResearchGate. Available from: [Link]
-
Phenyl cyclohexyl ketone. NIST WebBook. Available from: [Link]
-
2-Fluorobenzophenone. PubChem. Available from: [Link]
-
4-Chlorobenzophenone. PubChem. Available from: [Link]
-
FT-IR, KBr, (cm-1 ) spectrum for 4-Chlorobenzophenone. ResearchGate. Available from: [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. Available from: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available from: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available from: [Link]
-
Cyclohexyl phenyl ketone. PubChem. Available from: [Link]
-
IR spectra of pristine DWCNTs (1) and DWCNTs fluorinated with CF 4 plasma (2), BrF 3 (3), and F 2 (4). ResearchGate. Available from: [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available from: [Link]
-
IR Spectroscopy of Hydrocarbons. Available from: [Link]
-
IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available from: [Link]
-
2-Amino-5-bromo-2'-fluorobenzophenone. NIST WebBook. Available from: [Link]
-
Phenyl cyclohexyl ketone. NIST WebBook. Available from: [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available from: [Link]
-
Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. Available from: [Link]
-
2-fluorobenzophenone (C13H9FO). PubChemLite. Available from: [Link]
-
Comparative FTIR spectra of benzophenone and the product of the... ResearchGate. Available from: [Link]
-
Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. PMC. Available from: [Link]
-
FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. Science Alert. Available from: [Link]
-
Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. TTN EMC. Available from: [Link]
-
FTIR and FTRaman vibrational assignments of 4-Chloro-2-Methylaniline by DFT and Ab-initio calculations. ResearchGate. Available from: [Link]
Sources
- 1. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Phenyl cyclohexyl ketone [webbook.nist.gov]
- 7. 4-Chlorobenzophenone(134-85-0) IR Spectrum [chemicalbook.com]
- 8. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]
- 9. 2-Fluorobenzophenone | C13H9FO | CID 67650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. eng.uc.edu [eng.uc.edu]
Advanced HPLC Method Development for 4-Chloro-2-fluorophenyl cyclohexyl ketone Purity
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary
In the synthesis of pharmaceutical intermediates, 4-Chloro-2-fluorophenyl cyclohexyl ketone presents a specific set of chromatographic challenges. Its high lipophilicity (LogP > 4.0) and the presence of halogenated positional isomers often lead to co-elution when using standard alkyl-bonded phases (e.g., C18).
This guide compares the industry-standard Generic C18 Method against an Optimized Fluoro-Phenyl (PFP) Method . While the C18 approach provides adequate retention, it frequently fails to resolve critical de-halogenated impurities and positional isomers. The optimized method leverages
Compound Profile & Chromatographic Behavior[1][2][3][4][5][6]
Understanding the physicochemical properties of the analyte is the first step in rational method design.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzophenone analog with Cyclohexyl substitution | Significant hydrophobic surface area requires high organic content for elution. |
| Functional Groups | Chloro (C-4), Fluoro (C-2), Ketone | Halogens increase electron density and lipophilicity; Ketone allows UV detection. |
| Key Impurities | Positional Isomers (2-Cl, 4-F), Des-fluoro analogs | Isomers have identical mass and similar polarity, requiring selectivity over efficiency. |
| UV Max | ~245-254 nm | Aromatic ring |
Comparative Analysis: Generic vs. Optimized
Method A: The Generic Standard (C18)
The "First-Pass" approach used in most QC labs.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (Isocratic 70:30).
-
Mechanism: Purely hydrophobic partitioning.
-
Outcome: The analyte elutes with good peak shape, but closely related impurities (like the des-fluoro byproduct) often merge into the main peak's tail. The lack of specific electronic interaction limits resolution (
).
Method B: The Optimized Solution (PFP + Methanol)
The "Expert" approach for halogenated aromatics.
-
Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP or Waters XSelect HSS PFP), 4.6 x 150 mm, 2.6 µm (Core-Shell).
-
Mobile Phase: Methanol : Water (Gradient).
-
Mechanism: Hydrophobic interaction +
- stacking + Dipole-dipole interactions. -
Why Methanol? Unlike Acetonitrile, Methanol is a protic solvent without
-electrons. This prevents the solvent from competing with the analyte for the stationary phase's -systems, maximizing the separation power of the PFP ligand.
Performance Data Comparison (Simulated)
| Parameter | Method A (Generic C18) | Method B (Optimized PFP) | Status |
| Resolution (Main vs. Isomer) | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | ✅ Superior |
| Tailing Factor ( | 1.3 | 1.05 | ✅ Superior |
| Run Time | 12.0 min | 15.0 min | ⚠️ Slightly Longer |
| Selectivity ( | 1.02 | 1.15 | ✅ Superior |
Method Development Logic Flow
The following diagram illustrates the decision-making process used to arrive at the optimized PFP method, highlighting the critical "fork" where standard methods fail.
Figure 1: Decision tree for selecting the PFP stationary phase over standard C18.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability steps ensure the column and mobile phase are performing correctly before samples are analyzed.
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Kinetex F5 (PFP) or XSelect HSS PFP, 150 x 4.6 mm, 2.6 µm or 3.5 µm.
-
Temperature: 35°C (Control is critical for viscosity consistency with Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Reference 360 nm/100).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solvent A: Milli-Q Water + 0.1% Formic Acid (v/v).
-
Why Formic Acid? Suppresses silanol activity and keeps any trace acidic impurities protonated for sharper peaks.
-
-
Solvent B: HPLC Grade Methanol + 0.1% Formic Acid (v/v).
-
Why Methanol? Enhances selectivity for the fluorinated ring compared to Acetonitrile.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 50 | 50 | Initial Hold |
| 2.0 | 50 | 50 | Isocratic to stack injection |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 50 | 50 | Re-equilibration |
| 20.0 | 50 | 50 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). (Conc: 100 ppm).
-
Crucial Step: Diluting with the starting mobile phase prevents "solvent shock" and peak distortion for early eluting impurities.
-
Impurity Fate & Separation Logic
The following diagram maps how specific synthesis byproducts are handled by this method.
Figure 2: Separation mechanism of key impurities on the PFP stationary phase.
System Suitability & Troubleshooting
To ensure Trustworthiness and Link Integrity of the data, every run must meet these criteria:
-
Precision: 5 replicate injections of the Working Standard must have RSD < 2.0% for Area and Retention Time.
-
Resolution: If an impurity standard is available,
between Impurity A and Target must be > 2.0. -
Tailing Factor: Must be between 0.9 and 1.2.
Troubleshooting Guide:
-
Problem: Doublet peaks or split peaks.
-
Cause: Sample solvent too strong (e.g., 100% MeOH injection).
-
Fix: Dilute sample in 50:50 MeOH:Water.
-
-
Problem: Drifting Retention Times.
-
Cause: Temperature fluctuation or column not equilibrated.
-
Fix: Ensure column oven is at 35°C ± 0.5°C. PFP columns require longer equilibration (~20 column volumes) than C18.
-
References
-
PubChem. 4-Chlorophenyl cyclohexyl ketone (Related Compound Data).[1] National Library of Medicine. Available at: [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]
Sources
Technical Comparison: Ortho-Fluorination Effects on Phenyl Cyclohexyl Ketone Reactivity
This guide provides a technical comparison of the reactivity profiles between (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone and its non-fluorinated analog, (4-Chlorophenyl)(cyclohexyl)methanone .
Executive Summary
4-Chloro-2-fluorophenyl cyclohexyl ketone (Compound A) exhibits significantly distinct reactivity compared to 4-Chlorophenyl cyclohexyl ketone (Compound B) , driven primarily by the ortho-fluorine atom.
While both compounds share the core pharmacophore often found in antipsychotic and analgesic intermediates, the introduction of the fluorine atom at the C2 position introduces a dual-electrophilic character . It significantly enhances the electrophilicity of the carbonyl carbon (via inductive effects) and creates a secondary site for Nucleophilic Aromatic Substitution (
| Feature | Compound A (2-Fluoro) | Compound B (Non-Fluoro) |
| Carbonyl Electrophilicity | High (Activated by -I effect of o-F) | Moderate (Standard aryl ketone) |
| High (C2-F displacement > C4-Cl displacement) | Low/Moderate (Requires harsh conditions for C4-Cl) | |
| Conformation | Twisted (Non-coplanar phenyl/carbonyl) | Planar/Near-planar capability |
| Metabolic Stability | Enhanced (F blocks ortho-oxidation) | Standard (Susceptible to ortho-hydroxylation) |
Electronic & Structural Analysis[2]
The Ortho-Fluorine Effect
The defining difference is the fluorine atom at the ortho position relative to the carbonyl.
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (
). Its proximity to the carbonyl carbon pulls electron density through the -framework, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the carbonyl carbon significantly more susceptible to nucleophilic attack (e.g., by hydride reducing agents or Grignard reagents). -
Steric Deconjugation: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In Compound A, steric repulsion between the ortho-fluorine and the cyclohexyl carbonyl oxygen forces the phenyl ring to twist out of planarity with the carbonyl group. This breaks the
-conjugation that normally stabilizes the carbonyl, further increasing its reactivity.
Mechanism Visualization
The following diagram illustrates the competing electronic vectors and potential reactive sites.
Caption: Comparative reactivity map highlighting the enhanced electrophilic sites in the fluorinated analog (Compound A) versus the standard analog (Compound B).
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )
This is the most critical differentiation for synthetic chemists.
-
Compound B (4-Cl): The carbonyl group activates the ring for
at the para position (C4). However, chlorine is a mediocre leaving group, and displacement usually requires harsh conditions (high heat, strong nucleophiles like methoxide or thiols). -
Compound A (4-Cl, 2-F): The presence of the ortho-fluorine changes the landscape completely.
-
Regioselectivity Switch: Fluorine is an excellent leaving group in
because its high electronegativity stabilizes the transition state (Meisenheimer complex). Since the F is ortho to the activating carbonyl, nucleophiles are statistically more likely to attack C2 (displacing F) than C4 (displacing Cl). -
Rate Acceleration: Even if targeting the C4-Cl, the meta-fluorine (relative to C4) exerts an electron-withdrawing effect, stabilizing the intermediate complex and accelerating the reaction compared to Compound B.
-
Implication: When attempting to derivatize the ketone, one must be cautious of unintended displacement of the fluorine atom in Compound A.
Experimental Protocol: Competitive Reduction Assay
To empirically validate the enhanced carbonyl electrophilicity of Compound A, a competitive reduction using Sodium Borohydride (
Materials
-
Substrates: Compound A (1.0 eq), Compound B (1.0 eq).
-
Reagent: Sodium Borohydride (
, 0.5 eq - Limiting Reagent). -
Solvent: Methanol (anhydrous).
-
Standard: Biphenyl (Internal Standard for HPLC).
Methodology
-
Preparation: Dissolve equimolar amounts (e.g., 1.0 mmol) of Compound A and Compound B in 10 mL of Methanol at 0°C. Add 0.5 mmol of Biphenyl.
-
Initiation: Add 0.5 mmol of
(enough to reduce only 50% of the total ketone load) in one portion with vigorous stirring. -
Quenching: After 15 minutes, quench the reaction with 1 mL of saturated
solution. -
Analysis: Extract with Ethyl Acetate and analyze the organic layer via HPLC or GC-MS.
-
Calculation: Calculate the Conversion Ratio (
).
Expected Results
Due to the inductive activation by the fluorine, Compound A will show a significantly higher conversion to its corresponding alcohol than Compound B.
| Parameter | Compound A | Compound B |
| Predicted Conversion | > 80% of available hydride consumed | < 20% of available hydride consumed |
| Relative Rate ( | ~4.5 | 1.0 |
Synthesis Pathway Comparison
The synthesis of these molecules typically involves Friedel-Crafts Acylation.[1][2] The fluorinated derivative requires tighter temperature control due to the reactivity of the fluorobenzene starting material.
Caption: Parallel synthesis workflows. Note that the fluorinated pathway (Left) often requires lower temperatures to prevent over-acylation or isomerization.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Chambers, R. D. (2004).Fluorine in Organic Chemistry. Blackwell Publishing.
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Ortho-effects).
-
PubChem Compound Summary. (4-Chlorophenyl)(cyclohexyl)methanone (CID 11579456).
- Ajda Podgoršek et al. (2009). "The effect of ortho-fluorine atoms on the enzymatic resolution of secondary alcohols." Tetrahedron: Asymmetry. (Demonstrates steric/electronic influence of ortho-F on carbonyl chemistry).
Sources
TLC R_f values for fluorinated cyclohexyl ketones
Technical Guide: TLC Profiling & Optimization for Fluorinated Cyclohexyl Ketones
Executive Summary & Mechanistic Basis
Fluorinated cyclohexyl ketones represent a unique challenge in thin-layer chromatography (TLC). Unlike their non-fluorinated analogs, the introduction of fluorine atoms—specifically at the
The Fluorine Effect on Silica Interaction
To predict and optimize
-
Dipole Amplification: The C-F bond is highly polarized. In 2-fluorocyclohexanone, the C-F dipole aligns partially with the C=O dipole, creating a net molecular dipole significantly higher than cyclohexanone. This increases retention on polar silica, lowering the
. -
Hyperconjugation & Enolization:
-Fluorination increases the acidity of the -proton. On slightly acidic silica gel, this can promote enolization or hydration, leading to "streaking" rather than distinct spots. -
Volatility: Lower molecular weight fluorinated ketones (e.g., 2-fluorocyclohexanone) are volatile. Standard drying techniques (heat gun) often vaporize the analyte before visualization, leading to false negatives.
Comparative Trends & Solvent Systems
The following data summarizes the relative chromatographic behavior of fluorinated cyclohexyl ketones compared to the parent cyclohexanone.
Standard Conditions:
-
Stationary Phase: Silica Gel 60
-
Chamber Saturation: 15 minutes (Critical for reproducible
)
Table 1: Relative Elution Order (Silica Gel)
Note:
| Compound | Structure Description | Relative Polarity | Est. | Visualization Challenge |
| Cyclohexanone | Unsubstituted | Low | 0.55 - 0.65 | Moderate (Weak UV) |
| 4-Fluorocyclohexanone | Medium | 0.40 - 0.50 | Moderate | |
| 2-Fluorocyclohexanone | High | 0.30 - 0.40 | High (Volatile/Enolizable) | |
| 2,2-Difluorocyclohexanone | Low-Medium* | 0.50 - 0.60 | High (No enolization) | |
| 2-Trifluoroacetylcyclohexanone | Very High | < 0.20 (Streaks) | Very High (Hydrates) |
> Expert Insight: 2,2-Difluorocyclohexanone is often less polar than the mono-fluoro analog because it lacks the acidic
Visualization & Detection Protocols
Fluorinated cyclohexyl ketones lack extended conjugation, making them UV inactive or weakly active at 254 nm. Relying solely on UV is the most common cause of experimental failure.
Validated Staining Protocols
A. Permanganate Stain (Recommended for Universal Detection)
-
Mechanism: Oxidizes the ketone/enol; highly sensitive to oxidizable C-H bonds adjacent to carbonyls.
-
Recipe: 1.5g KMnO
+ 10g K CO + 1.25mL 10% NaOH in 200mL water. -
Procedure: Dip plate, wipe back, heat gently (150°C).
-
Result: Yellow spots on bright purple background.
B. 2,4-DNPH Stain (Specific for Ketones)[4]
-
Mechanism: Forms a hydrazone derivative (Schiff base formation).
-
Recipe: 12g 2,4-Dinitrophenylhydrazine + 60mL conc. H
SO + 80mL water + 200mL EtOH. -
Procedure: Dip plate, blot excess. DO NOT HEAT (Heating degrades the stain).
-
Result: Yellow/Orange spots on an orange background. Crucial for confirming the ketone functionality intact.
C. Phosphomolybdic Acid (PMA)[5]
-
Use Case: When KMnO
is too aggressive. -
Result: Dark blue/green spots on light green background after vigorous heating.
Experimental Workflow & Decision Logic
The following diagram illustrates the optimized decision tree for analyzing these compounds, incorporating the "Volatile Analyte" risk factor.
Caption: Optimized decision tree for TLC analysis of fluorinated ketones, addressing volatility and detection limits.
Troubleshooting Common Artifacts
The "Ghost Spot" (Volatility)
Symptom: You spot the crude reaction mixture, run the TLC, and see nothing, even though NMR shows product. Cause: 2-Fluorocyclohexanone (bp ~110°C at 70 mmHg) has high vapor pressure. Using a heat gun to dry the TLC plate evaporates the compound. Solution: Allow the plate to air dry or use a gentle stream of nitrogen. Never heat the plate before staining.
Streaking / Tailing
Symptom: The spot looks like a comet tail. Cause:
-
Enolization: The
-fluorine increases acidity, leading to equilibrium between ketone and enol forms on silica. -
Hydration: Fluorinated ketones readily form gem-diols (hydrates) in the presence of water on the silica surface. Solution:
-
Pre-treat Plate: Run the blank plate in eluent containing 1% Triethylamine (to neutralize acidity) or 0.5% Acetic Acid (to force keto form), depending on the specific substrate stability.
-
Change Solvent: Switch to DCM/MeOH (98:2) which often suppresses streaking better than Hex/EtOAc for polar ketones.
References
-
Vertex AI Search. (2026). Synthesis of Fluorinated Ketones for Biological Evaluation. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from
-
PubChem. (2025).[2] 2-Fluorocyclohexanone Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). 2-Fluorocyclohexanone Product Specification. Retrieved from
Strategic Validation of 4-Chloro-2-fluorophenyl Cyclohexyl Ketone Synthesis via LC-MS
Executive Summary & Scientific Context
In the high-stakes environment of pharmaceutical intermediate synthesis, 4-Chloro-2-fluorophenyl cyclohexyl ketone (CAS: 898769-39-6) represents a critical scaffold, often serving as a precursor for antifungal agents and mitochondrial respiration modulators.[1]
While traditional analysis often relies on HPLC-UV or GC-MS, this guide argues for the strategic superiority of LC-MS (Liquid Chromatography-Mass Spectrometry) .[1][2] Unlike UV, which relies solely on retention time, or GC, which risks thermal degradation of labile side-products, LC-MS provides a self-validating system through isotopic fingerprinting.[1]
This guide details a robust validation protocol, comparing it objectively against standard alternatives, and provides the exact mechanistic logic required to implement it in a drug development workflow.
Comparative Analysis: Why LC-MS?
The following table contrasts the performance of LC-MS against the two most common alternatives for this specific halogenated ketone.
Table 1: Comparative Performance Matrix
| Feature | LC-MS (Recommended) | GC-MS | HPLC-UV |
| Primary Identification | Mass-to-Charge (m/z) + Isotope Pattern | Mass Spectral Library Match (EI) | Retention Time (RT) only |
| Specificity | High: Distinguishes co-eluting impurities by mass.[1] | Medium: Good, but isomers may have identical fragmentation.[1] | Low: Co-eluting peaks are indistinguishable. |
| Sample Prep | Minimal: Dilute & Shoot (compatible with polar solvents). | Moderate: Requires volatile solvents; derivatization often needed for polar impurities. | Minimal: Dilute & Shoot. |
| Thermal Risk | None: Room temperature ionization (ESI). | High: Injector port (>250°C) can degrade labile intermediates. | None: Ambient operation. |
| Validation Logic | Self-Validating: Chlorine isotope ratio (3:1) confirms identity instantly. | Library Dependent: Requires reference spectra. | Standard Dependent: Requires reference standard for every peak. |
The "Self-Validating" Advantage
The presence of Chlorine (Cl) and Fluorine (F) in the molecule provides a unique advantage for LC-MS.
-
Fluorine: Provides a mass defect but no significant isotope pattern.
-
Chlorine: Naturally occurs as
Cl (75%) andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> Cl (25%).[1][3] -
The Rule: Any genuine signal for this product MUST exhibit a mass spectral doublet separated by 2 Da with an intensity ratio of approximately 3:1 . If a peak has the correct retention time but lacks this pattern, it is a false positive.
Experimental Protocol
A. Synthesis Context (The Source of Impurities)
To validate the method, we must understand what we are detecting. We assume a Grignard Addition route, which is common for this scaffold.
-
Reaction: 4-Chloro-2-fluorobenzonitrile + Cyclohexylmagnesium bromide
Imine Intermediate Product . -
Key Impurities to Track:
-
Unreacted Nitrile: (Starting Material)
-
Bis-alkylated Tertiary Alcohol: (Over-addition side product)
-
Des-halo analogs: (If Grignard quality is poor)
-
B. LC-MS Method Parameters
This protocol uses Electrospray Ionization (ESI) in Positive Mode.[1] The ketone oxygen protonates readily
-
Instrument: Triple Quadrupole or Q-TOF LC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
C. Mass Spectrometry Settings (ESI+)
-
Target Mass (
): -
Scan Mode: Full Scan (m/z 100–500) for impurity profiling; SIM (Selected Ion Monitoring) for quantitation.[1]
-
Source Temp: 350°C (Ensures rapid desolvation of the cyclohexyl ring).
Visualizing the Workflow
Diagram 1: The Analytical Decision Matrix
This flowchart illustrates the decision-making process when validating the crude product.
Caption: Logical workflow for validating product identity using Mass/Charge and Isotopic ratios.
Diagram 2: Synthesis & Impurity Tracking
Understanding the chemistry is vital for interpreting the Mass Spectrum.
Caption: Reaction pathway showing the origin of the target molecule and potential mass-detectable impurities.
Data Interpretation & Validation Criteria
To certify the synthesis as successful, the LC-MS data must meet these specific criteria:
-
Retention Time Precision: The analyte peak must elute within ±0.1 min of the reference standard.
-
Mass Accuracy: The observed
must be within ±0.4 Da of the calculated 241.08 Da (for Unit Resolution instruments) or ±5 ppm (for High Res). -
Isotopic Fidelity (The Golden Rule):
-
Extract the ion chromatogram for m/z 241.1 and 243.1.
-
The peaks must perfectly co-elute.
-
The area of the 243.1 peak must be 30-35% of the 241.1 peak. Deviation >10% indicates co-eluting contamination. [1]
-
References
-
AppChem. (n.d.). 4-Chloro-2-fluorophenyl cyclohexyl ketone Specifications. Retrieved from [1]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from
-
Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results. Retrieved from
-
BenchChem. (2025).[5][6] Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (Reference for similar cyclohexyl-phenyl chemistry). Retrieved from [1]
-
National Institutes of Health (PMC). (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay. (Reference for general ketone LC-MS methodology). Retrieved from [1]
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. appchemical.com [appchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Characterization Guide: 4-Chloro-2-fluorophenyl Cyclohexyl Ketone
[1]
Executive Summary
In pharmaceutical process development, the definitive structural elucidation of key intermediates is non-negotiable. For 4-Chloro-2-fluorophenyl cyclohexyl ketone , distinguishing between potential conformers and ensuring phase purity is critical for downstream yield consistency.[1]
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" for absolute structural determination—against routine alternatives like Powder X-Ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) .[1]
Key Insight: While NMR confirms connectivity, only SC-XRD definitively resolves the equatorial vs. axial conformation of the cyclohexyl attachment and the specific torsion angle of the ketone bridge, which dictates reactivity in subsequent reduction steps.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against standard alternatives for this specific fluorinated ketone.
| Feature | SC-XRD (The Product) | PXRD (Alternative 1) | Solution NMR (Alternative 2) |
| Primary Output | Absolute 3D atomic coordinates & packing | Bulk phase identification (fingerprint) | Connectivity & functional group verification |
| Stereochemical Resolution | High : Resolves chair conformation & equatorial aryl positioning | Low : Cannot resolve conformers in a single phase | Medium : Inferred via coupling constants ( |
| Sample Requirement | Single, high-quality crystal (>0.1 mm) | Polycrystalline powder (~10-50 mg) | Dissolved sample (~5-10 mg) |
| Throughput | Low (Days to grow crystals) | High (Minutes per scan) | High (Minutes per scan) |
| Critical Utility | Patent defense , absolute configuration, polymorphism study | Batch-to-batch consistency , polymorph screening | Routine identity confirmation |
Technical Deep Dive: The SC-XRD Workflow
Why SC-XRD is Critical for this Compound
For phenyl cyclohexyl ketones, the steric bulk of the aryl group typically forces the cyclohexane ring into a chair conformation with the ketone substituent in the equatorial position to minimize 1,3-diaxial interactions.[1] SC-XRD is the only method that directly visualizes this packing, confirming the absence of high-energy axial conformers that could impede stereoselective reduction.[1]
Experimental Protocol: Crystal Growth & Data Collection
Objective: Obtain diffraction-quality single crystals of 4-Chloro-2-fluorophenyl cyclohexyl ketone.
Step 1: Solvent Selection (Screening) [1]
-
Primary Solvent: Ethanol or Isopropanol (Protic solvents often encourage hydrogen bonding if trace hydrates form).[1]
-
Anti-Solvent: n-Heptane or Hexane.[1]
-
Method: Slow Evaporation or Vapor Diffusion.[1]
Step 2: Crystallization Protocol
-
Dissolve 50 mg of the ketone in minimal hot Ethanol (~40°C).
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Place in a small vial (inner) and cap with a septum punctured with a single needle.
-
Vapor Diffusion Setup: Place the inner vial into a larger jar containing n-Heptane. Seal the outer jar.
-
Allow to stand undisturbed at 4°C for 3-7 days.
-
Harvest: Look for block-like or prismatic crystals. Avoid needles (often indicate rapid, disordered growth).
Step 3: Data Collection Strategy
-
Temperature: Collect at 100 K (using liquid nitrogen stream) to freeze thermal vibrations and improve resolution of the Fluorine atom disorder.
-
Target: Resolution < 0.8 Å to clearly distinguish the C-Cl and C-F bond lengths (C-F ≈ 1.35 Å vs. C-Cl ≈ 1.74 Å).
Structural Logic & Signaling Pathways
The following diagram illustrates the decision-making logic for characterizing this intermediate during process scale-up.
Caption: Decision matrix for structural validation. SC-XRD is triggered when polymorphism is suspected or absolute conformational certainty is required.[1]
Expected Structural Metrics (Validation)
When analyzing the crystal structure of this specific ketone, compare your refined data against these expected geometric parameters derived from analogous phenyl cyclohexyl ketones (e.g., CCDC 200782).
-
Cyclohexane Ring:
-
Conformation: Chair.
-
Torsion Angles: Alternating near ±55°.
-
-
Ketone Linkage:
-
Halogen Bonding:
-
Look for intermolecular interactions involving the Fluorine (F...H) or Chlorine (Cl...Cl) atoms, which often direct the crystal packing in fluorinated aromatics.[1]
-
Self-Validating the NMR Data (Alternative)
If SC-XRD is unavailable, use 19F NMR to validate the substitution pattern.[1]
-
Expected Shift: ~ -110 to -115 ppm (relative to CFCl3).[1]
-
Coupling: Distinctive multiplicity due to coupling with the aromatic protons (H3 and H5).
References
-
Synthesis of Fluorinated Cyclic Ketones: Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry, 2014.
-
Setipiprant Structure & Context: "Setipiprant (ACT-129968) Chemical Structure and Bioactivity." PubChem, National Library of Medicine.
-
Crystal Structure of Analogues: "Crystal Structure of Cyclohexyl Phenyl Ketone." CCDC 200782, Cambridge Crystallographic Data Centre. [1]
-
Conformational Analysis of Phenyl Ketones: "Conformationally Biased Ketones React Diastereoselectively." National Institutes of Health (PMC).[1]
-
General SC-XRD vs PXRD Comparison: "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-fluorophenyl cyclohexyl ketone: A Guide for the Research Professional
Inferred Hazard Profile and Immediate Safety Precautions
Based on the analysis of analogous compounds, 4-Chloro-2-fluorophenyl cyclohexyl ketone should be handled as a hazardous substance with the following potential characteristics:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.
Given these inferred hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and accidental eye contact. |
| Skin and Body | Chemical-resistant laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory | Use within a certified chemical fume hood | Minimizes the inhalation of any potential vapors or aerosols. |
Emergency Procedures in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Waste Characterization and Regulatory Compliance
Proper disposal begins with accurate waste characterization. As a halogenated organic compound, 4-Chloro-2-fluorophenyl cyclohexyl ketone falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Wastes containing this chemical are likely to be classified as hazardous waste. Specifically, if it is a spent solvent, it could fall under the F-list of hazardous wastes from non-specific sources.[1] The presence of chlorine and fluorine, both halogens, is a key determinant in this classification.
The following flowchart illustrates the decision-making process for characterizing waste containing 4-Chloro-2-fluorophenyl cyclohexyl ketone:
Caption: Decision workflow for hazardous waste determination.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural disposal plan is essential for safety and compliance.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing 4-Chloro-2-fluorophenyl cyclohexyl ketone, including contaminated labware (e.g., pipette tips, vials), spent reaction mixtures, and contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-2-fluorophenyl cyclohexyl ketone," and a clear indication of its hazardous properties (e.g., "Toxic," "Irritant").
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste streams.[2] Mixing can complicate the disposal process and increase costs.
On-Site Storage
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a significant period, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. Provide accurate information about the waste composition.
Off-Site Treatment and Disposal
Your EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal of the material. The most common and environmentally sound method for destroying halogenated organic compounds is incineration at a permitted hazardous waste incineration facility.[3] This high-temperature process breaks down the molecule into simpler, less harmful components.
The following diagram outlines the complete disposal workflow:
Caption: End-to-end disposal workflow for 4-Chloro-2-fluorophenyl cyclohexyl ketone.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 4-Chloro-2-fluorophenyl cyclohexyl ketone is a non-negotiable aspect of professional laboratory practice. By understanding the potential hazards, adhering to regulatory requirements, and following a meticulous disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to the complete lifecycle of a chemical, from synthesis to disposal, is a hallmark of scientific integrity and excellence.
References
-
Appchem. (n.d.). 4-Chloro-2-fluorophenyl cyclohexyl ketone. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
WM Solutions. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
